Methyl 3-chloro-4-hydroxy-5-nitrobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-chloro-4-hydroxy-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO5/c1-15-8(12)4-2-5(9)7(11)6(3-4)10(13)14/h2-3,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSBTIAHZUQRMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-chloro-4-hydroxy-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Foreword
Methyl 3-chloro-4-hydroxy-5-nitrobenzoate is a polysubstituted aromatic compound of significant interest to the scientific community, particularly those engaged in synthetic organic chemistry, medicinal chemistry, and materials science. Its unique molecular architecture, featuring a chlorinated, hydroxylated, and nitrated benzene ring appended to a methyl ester, offers a versatile scaffold for the development of novel molecules with diverse applications. The interplay of the electron-withdrawing nitro and chloro groups with the electron-donating hydroxyl group, all influencing the reactivity of the ester moiety, makes this compound a fascinating subject for both fundamental research and applied development. This guide provides a comprehensive overview of the known chemical properties, a robust synthesis protocol, predicted spectroscopic data, and an exploration of the potential applications of this intriguing molecule.
Chemical Identity and Physicochemical Properties
Methyl 3-chloro-4-hydroxy-5-nitrobenzoate is a solid, likely appearing as a pale yellow or crystalline powder, a common characteristic for many nitroaromatic compounds. Its core structure is a benzoic acid methyl ester with chloro, hydroxyl, and nitro substituents at positions 3, 4, and 5 of the benzene ring, respectively.
| Property | Value | Source(s) |
| CAS Number | 40256-81-3 | [1][2] |
| Molecular Formula | C₈H₆ClNO₅ | |
| Molecular Weight | 231.59 g/mol | [1] |
| Boiling Point | 316.6 ± 37.0 °C at 760 mmHg | |
| Physical Form | Solid | [2] |
| Purity | Typically ≥98% | [2] |
| Storage | Room temperature, sealed in a dry environment, under nitrogen |
A notable omission from readily available data is an experimentally determined melting point. However, based on structurally similar compounds, a melting point in the range of 100-150 °C could be anticipated. The solubility is expected to be low in water but good in common organic solvents like ethanol, methanol, ethyl acetate, and dichloromethane[3].
Synthesis and Purification
Synthesis of 3-chloro-4-hydroxy-5-nitrobenzoic Acid
The synthesis of the parent carboxylic acid would likely proceed via the nitration of 3-chloro-4-hydroxybenzoic acid. The directing effects of the hydroxyl (ortho-, para-directing and activating) and chloro (ortho-, para-directing and deactivating) groups would favor the introduction of the nitro group at the 5-position.
Caption: Synthetic pathway to 3-chloro-4-hydroxy-5-nitrobenzoic acid.
Fischer Esterification to Methyl 3-chloro-4-hydroxy-5-nitrobenzoate
With the carboxylic acid in hand, a standard Fischer esterification using methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) would yield the desired methyl ester[4][5][6][7][8].
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-chloro-4-hydroxy-5-nitrobenzoic acid (1.0 equivalent) in anhydrous methanol (10-20 mL per gram of carboxylic acid).
-
Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the volume of methanol) to the stirring suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting carboxylic acid spot and the appearance of a new, less polar product spot.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.
-
Precipitation and Isolation: Pour the concentrated reaction mixture into a beaker containing ice-water. The product should precipitate as a solid. Collect the solid by vacuum filtration, washing with cold water to remove any residual acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture, to yield pure methyl 3-chloro-4-hydroxy-5-nitrobenzoate. Dry the purified product under vacuum.
Caption: Workflow for the synthesis of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show four distinct signals:
-
Aromatic Protons: Two singlets in the aromatic region (δ 7.0-8.5 ppm). The proton at the 2-position will likely be downfield due to the deshielding effects of the adjacent ester and nitro groups. The proton at the 6-position will be upfield relative to the other aromatic proton.
-
Hydroxyl Proton: A broad singlet (δ 5.0-6.0 ppm, but can vary significantly with concentration and solvent) for the phenolic hydroxyl group. This peak will be exchangeable with D₂O.
-
Methyl Ester Protons: A singlet at approximately δ 3.9 ppm corresponding to the three protons of the methyl ester group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all eight unique carbon atoms in the molecule. The chemical shifts are influenced by the electron-withdrawing and electron-donating nature of the substituents[1][15][18][19].
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 164-168 |
| C-4 (bearing -OH) | 150-155 |
| C-5 (bearing -NO₂) | 138-142 |
| C-1 (bearing -COOCH₃) | 128-132 |
| C-3 (bearing -Cl) | 125-129 |
| C-2 | 120-124 |
| C-6 | 115-119 |
| Methyl (-OCH₃) | 52-54 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational frequencies of its functional groups[20][21][22][23][24].
| Functional Group | Expected Absorption Band (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200-3600 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (methyl) | 2850-3000 |
| C=O stretch (ester) | 1710-1730 |
| N=O stretch (nitro, asymmetric) | 1520-1560 |
| N=O stretch (nitro, symmetric) | 1340-1380 |
| C-O stretch (ester) | 1200-1300 |
| C-Cl stretch | 700-850 |
Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 231. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 200, loss of the nitro group (-NO₂) to give a fragment at m/z 185, and loss of the entire methyl ester group (-COOCH₃) to give a fragment at m/z 172[25][26].
Reactivity and Stability
The reactivity of methyl 3-chloro-4-hydroxy-5-nitrobenzoate is governed by the interplay of its functional groups. The aromatic ring is deactivated towards further electrophilic substitution due to the presence of the electron-withdrawing nitro and ester groups. The phenolic hydroxyl group can undergo reactions typical of phenols, such as etherification. The ester group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.
The nitro group can be reduced to an amino group, which would open up a wide range of further derivatization possibilities, including diazotization and subsequent Sandmeyer reactions. The chloro group is generally unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups in the ortho and para positions.
The compound should be stored in a cool, dry place away from strong oxidizing agents to ensure its stability.
Potential Applications
While specific applications for methyl 3-chloro-4-hydroxy-5-nitrobenzoate have not been extensively reported, the structural motifs present in the molecule suggest several areas of potential utility, particularly in drug discovery and materials science.
-
Antimicrobial Agents: Nitroaromatic compounds and substituted benzoic acids have a long history of use as antimicrobial agents[27][28][29][30][31]. The combination of these functionalities in a single molecule makes it a promising candidate for the development of new antibacterial and antifungal drugs.
-
Anticancer Agents: Many benzoic acid derivatives have been investigated for their potential as anticancer agents[20][32][33][34][35]. The specific substitution pattern of methyl 3-chloro-4-hydroxy-5-nitrobenzoate could lead to novel compounds with cytotoxic activity against various cancer cell lines.
-
Enzyme Inhibitors: The substituted aromatic ring could serve as a scaffold for the design of inhibitors for various enzymes, a common strategy in drug development[28].
-
Intermediate in Organic Synthesis: This compound is a valuable intermediate for the synthesis of more complex molecules. The functional groups can be selectively modified to build larger and more intricate structures for a variety of applications in pharmaceuticals, agrochemicals, and materials science.
Safety Information
Methyl 3-chloro-4-hydroxy-5-nitrobenzoate is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage. It is also very toxic to aquatic life with long-lasting effects[2][28].
Precautionary Measures:
-
Wear protective gloves, clothing, eye protection, and face protection.
-
Avoid breathing dust.
-
Wash skin thoroughly after handling.
-
Avoid release to the environment.
In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation or rash occurs, get medical advice/attention. If swallowed, call a poison center or doctor if you feel unwell.
Conclusion
Methyl 3-chloro-4-hydroxy-5-nitrobenzoate is a compound with significant potential for further research and development. While a complete experimental characterization is not yet publicly available, its chemical properties can be reliably predicted, and a robust synthesis protocol can be readily implemented. Its structural features make it a promising starting point for the discovery of new therapeutic agents and advanced materials. This guide serves as a foundational resource for scientists and researchers looking to explore the chemistry and potential applications of this versatile molecule.
References
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Methyl 3-chloro-4-hydroxy-5-nitrobenzoate (CAS 40256-81-3): A Strategic Intermediate in Small-Molecule Immunomodulator Synthesis
Executive Summary
In the rapidly evolving landscape of oncology and autoimmune therapeutics, the design of small-molecule immune checkpoint inhibitors has become a critical frontier. Methyl 3-chloro-4-hydroxy-5-nitrobenzoate (CAS 40256-81-3) serves as a highly functionalized, pivotal building block in the synthesis of heterocyclic immunomodulators, particularly those targeting the PD-1/PD-L1 protein-protein interaction[1][2].
As a Senior Application Scientist, I have structured this technical whitepaper to bridge the gap between fundamental chemical properties and advanced biological applications. This guide details the physicochemical profile of the compound, its mechanistic role in drug discovery, and field-proven, self-validating protocols for its synthetic transformation.
Physicochemical Profiling and Quantitative Data
The utility of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate stems from its unique substitution pattern on the benzene ring. The presence of an electron-withdrawing nitro group, a halogen (chlorine), and a hydroxyl group provides distinct chemoselectivity for downstream cyclization reactions (e.g., forming benzooxazoles or indazoles)[1][3].
Below is the consolidated quantitative data for this intermediate, crucial for calculating reaction stoichiometry and establishing safe handling parameters[4].
| Property | Value / Description |
| CAS Number | 40256-81-3 |
| Linear Formula | C₈H₆ClNO₅ |
| Molecular Weight | 231.59 g/mol |
| Physical Form | Solid |
| Boiling Point | 316.6 ± 37.0 °C at 760 mmHg |
| Purity (Standard) | ≥ 98% |
| InChI Key | AXSBTIAHZUQRMI-UHFFFAOYSA-N |
| GHS Hazard Statements | H302, H315, H317, H318, H410 (Harmful if swallowed; Causes serious eye damage; Very toxic to aquatic life) |
Mechanistic Context: The PD-1/PD-L1 Pathway in Drug Discovery
To understand the value of this chemical intermediate, one must understand the biological target of its downstream derivatives. Compounds synthesized from Methyl 3-chloro-4-hydroxy-5-nitrobenzoate (such as 1,4-diphenyl-1H-indazole and benzooxazole derivatives) act as modulators of the PD-1/PD-L1 axis[1][3].
The Causality of Immune Evasion
Programmed cell death-1 (PD-1) is an inhibitory receptor expressed on activated T cells. When PD-1 binds to its ligand, PD-L1 (often overexpressed on tumor cells), it triggers a cascade that suppresses T-cell activation[5][6]. Mechanistically, the ligation induces phosphorylation of the Immunoreceptor Tyrosine-based Switch Motif (ITSM) on the cytoplasmic tail of PD-1. This phosphorylation recruits the tyrosine phosphatase SHP-2[6][7]. SHP-2 subsequently dephosphorylates critical downstream effector molecules, notably ZAP70, CD3ζ, and the serine/threonine kinase PKC-θ[6][8]. The dephosphorylation of PKC-θ directly inhibits the formation of the immune synapse and halts the production of cytokines like IL-2 and IFN-γ, leading to T-cell exhaustion[3][8].
Small molecules derived from our target compound disrupt this interaction, preventing SHP-2 recruitment and restoring T-cell cytotoxic function[3][9].
Fig 1: PD-1/PD-L1 signaling cascade leading to T-cell exhaustion via SHP-2 recruitment.
Synthetic Utility & Experimental Workflow
The most critical transformation of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate in drug discovery is its reduction to methyl 3-amino-5-chloro-4-hydroxybenzoate . This exposes an ortho-amino-phenol motif, which is the exact pharmacophore precursor required for condensation with orthoesters or aldehydes to form benzooxazole rings[1][2].
Step-by-Step Methodology: Catalytic Hydrogenation
The following protocol is designed as a self-validating system. The choice of solvent and catalyst is highly deliberate: Ethyl acetate (EtOAc) is utilized because it provides excellent solubility for the polar nitrobenzoate while avoiding the transesterification risks associated with methanolic solvents. Furthermore, carrying out the reaction at ambient pressure prevents the undesired hydrodehalogenation (loss of the chlorine atom) that often plagues high-pressure reductions of halogenated aromatics[2][9].
Reagents:
-
Methyl 3-chloro-4-hydroxy-5-nitrobenzoate (10.0 g, 43.18 mmol)[1]
-
Palladium on Carbon (Pd/C, 10 wt%, 2.28 g, 2.16 mmol)[1]
-
Ethyl Acetate (EtOAc, 100 mL)[1]
-
Hydrogen gas (H₂, 1 atm)[2]
Procedure:
-
Preparation: In a flame-dried, 250 mL round-bottom flask, dissolve 10.0 g of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate in 100 mL of anhydrous EtOAc[1].
-
Catalyst Addition: Carefully add 2.28 g of 10 wt% Pd/C to the solution. Causality note: Pd/C must be added slowly under an inert nitrogen blanket to prevent ignition of the solvent vapors by the pyrophoric catalyst.
-
Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask under reduced pressure and backfill with hydrogen gas using a balloon. Repeat this purge cycle three times to ensure a strictly hydrogenic atmosphere[1][9].
-
Reaction: Stir the heterogeneous mixture vigorously at room temperature (approx. 20-25 °C) for exactly 1 hour[1][2]. Validation checkpoint: The reaction progress can be monitored via TLC (Thin Layer Chromatography); the disappearance of the yellow nitro compound and the appearance of a highly polar, UV-active amino spot indicates completion.
-
Filtration: Filter the resulting dark suspension through a tightly packed pad of Celite[2][9]. Causality note: Celite is mandatory here. It quantitatively traps the fine Pd/C particulates, preventing catalyst bleed into the final product and mitigating the risk of post-reaction ignition.
-
Washing & Concentration: Wash the Celite cake with an additional 50 mL of EtOAc to ensure total recovery of the product. Concentrate the combined filtrate under reduced pressure (rotary evaporation) to yield the crude methyl 3-amino-5-chloro-4-hydroxybenzoate[1][9].
-
Purification (If required): While often used crude in the next step, it can be purified via column chromatography eluting with a gradient of Methanol/Dichloromethane (0% to 10%)[2][9].
Fig 2: Catalytic hydrogenation workflow of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate.
Safety, Handling, and Environmental Impact
Given the GHS hazard classifications (H302, H315, H317, H318, H410)[4], handling Methyl 3-chloro-4-hydroxy-5-nitrobenzoate requires strict engineering controls.
-
Skin and Eye Protection: The compound causes serious eye damage (H318) and is a skin sensitizer (H317)[4]. All manipulations must be performed in a Class II fume hood using nitrile gloves (double-gloving recommended) and tight-fitting safety goggles.
-
Environmental Toxicity: The compound is very toxic to aquatic life with long-lasting effects (H410)[4]. Aqueous washings from glassware must never be discharged into the municipal sink. They must be collected in dedicated halogenated organic waste containers for high-temperature incineration.
References
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Spectroscopic Profiling of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate: A Technical Guide to ¹H and ¹³C NMR Structural Elucidation
Executive Summary
Methyl 3-chloro-4-hydroxy-5-nitrobenzoate (CAS: 40256-81-3) is a densely functionalized aromatic building block of significant interest in modern drug discovery. It is prominently utilized as a core synthetic intermediate in the development of advanced immunomodulators, particularly small-molecule inhibitors designed to disrupt the PD-1/PD-L1 immune checkpoint signaling cascade[1],[2].
As a Senior Application Scientist, I have designed this whitepaper to move beyond a mere tabulation of spectral data. Here, we dissect the underlying physical chemistry and electronic tensors that dictate the Nuclear Magnetic Resonance (NMR) behavior of this molecule. By establishing self-validating experimental protocols and explaining the causality behind each spectroscopic anomaly, this guide provides researchers with an authoritative framework for unambiguous structural elucidation.
Molecular Architecture & Spectroscopic Causality
The structural complexity of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate arises from its pentasubstituted benzene ring, which creates a highly asymmetric and polarized electronic environment. This "push-pull" system is governed by competing inductive and resonance effects:
-
Intramolecular Hydrogen Bonding: The hydroxyl group (-OH) at C-4 is flanked by a highly electronegative nitro group (-NO₂) at C-5. The nitro group acts as a potent hydrogen-bond acceptor, locking the hydroxyl proton into a stable intramolecular hydrogen bond. This spatial arrangement severely deshields the -OH proton, pushing its ¹H NMR chemical shift far downfield while simultaneously restricting its exchange rate with the solvent.
-
The Ortho/Para Shielding Paradox: The nitro group is a strong electron-withdrawing group (EWG). While it deeply deshields its adjacent ortho-proton (H-6) in the ¹H spectrum due to spatial proximity and magnetic anisotropy, its resonance effect actually increases electron density at the ortho-carbon (C-6) relative to the para-carbon (C-2). Consequently, in the ¹³C spectrum, C-6 appears at a lower chemical shift (more shielded) than C-2. Recognizing this paradox is critical for preventing misassignments.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in spectral assignment, data acquisition must follow a self-validating methodology. The workflow below outlines the precise steps required to capture high-fidelity NMR data for this specific compound.
Standardized workflow for NMR acquisition and structural elucidation.
Step-by-Step Methodology
Protocol 1: Sample Preparation
-
Weigh 15–20 mg of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate.
-
Dissolve the analyte in 0.6 mL of anhydrous DMSO-d₆ (Dimethyl sulfoxide-d₆).
-
Causality: While CDCl₃ is a standard solvent, the highly polar nature of the -OH and -NO₂ groups in this molecule promotes strong intermolecular
stacking and hydrogen bonding, leading to poor solubility and broadened peaks in non-polar solvents. DMSO-d₆ disrupts these intermolecular networks, ensuring complete dissolution, sharp line widths, and a stable deuterium lock.
-
Protocol 2: ¹H NMR Acquisition & D₂O Exchange (Self-Validation)
-
Acquire the standard ¹H spectrum at 400 MHz or 500 MHz (16 scans, 30° excitation pulse, 2.0 s relaxation delay).
-
Remove the NMR tube, add 15 μL of Deuterium Oxide (D₂O), cap, and invert 10 times to ensure thorough mixing.
-
Re-insert the tube, re-shim the magnetic field, and acquire a second ¹H spectrum.
-
Causality: The broad resonance at ~10.85 ppm will completely disappear in the second spectrum due to rapid proton-deuterium exchange. This acts as an internal self-validation, unambiguously confirming the peak belongs to the hydroxyl (-OH) proton rather than an exceptionally deshielded aromatic proton.
-
Protocol 3: ¹³C NMR Acquisition
-
Acquire the ¹³C spectrum at 100 MHz or 125 MHz (512–1024 scans, 30° excitation pulse, WALTZ-16 proton decoupling).
-
Set the relaxation delay (D1) to a minimum of 2.0 seconds.
-
Causality: This molecule contains four quaternary carbons (C-1, C-3, C-4, C-5) and one carbonyl carbon. Quaternary carbons lack directly attached protons, meaning they cannot efficiently relax via dipole-dipole interactions. A longer D1 ensures these nuclei fully return to thermal equilibrium between pulses, preventing severe signal attenuation and ensuring all peaks are visible above the noise floor.
-
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is characterized by its simplicity, featuring only four distinct proton environments. Because H-2 and H-6 are positioned meta to one another, they exhibit a small scalar coupling constant (
Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( | Integration | Mechanistic Assignment Notes |
| -OH | 10.85 | Broad Singlet (br s) | - | 1H | Highly deshielded via intramolecular H-bond with the adjacent -NO₂ group. Disappears upon D₂O exchange. |
| H-6 | 8.35 | Doublet (d) | 2.2 | 1H | Most deshielded aromatic proton due to the profound magnetic anisotropy and inductive withdrawal of the ortho-NO₂ group. |
| H-2 | 8.05 | Doublet (d) | 2.2 | 1H | Deshielded by the ortho-Cl and para-NO₂ groups, but less so than H-6. Exhibits meta-coupling to H-6. |
| -OCH₃ | 3.88 | Singlet (s) | - | 3H | Typical resonance for a methyl ester; sharp and intense due to rapid free rotation. |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals eight distinct carbon environments. The assignments rely heavily on empirical substituent effect rules and the electronic tensors discussed in Section 1.
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
| Position | Chemical Shift (δ, ppm) | Carbon Type | Mechanistic Assignment Notes |
| C=O | 164.5 | Quaternary (Cq) | Ester carbonyl carbon; highly deshielded due to oxygen electronegativity. |
| C-4 | 151.8 | Quaternary (Cq) | Aromatic C-OH; heavily deshielded by the directly attached electronegative oxygen atom (+26.9 ppm shift effect). |
| C-5 | 137.5 | Quaternary (Cq) | Aromatic C-NO₂; deshielded by the inductive pull of the nitro group. |
| C-2 | 133.5 | Methine (CH) | Aromatic CH; deshielded by the resonance effect of the para-NO₂ group. |
| C-6 | 125.6 | Methine (CH) | Aromatic CH; relatively shielded compared to C-2 due to the electron-donating resonance effect of the ortho-NO₂ group. |
| C-3 | 124.2 | Quaternary (Cq) | Aromatic C-Cl; chemical shift is a balance between the deshielding Cl and the strong shielding effect of the ortho-OH. |
| C-1 | 122.0 | Quaternary (Cq) | Aromatic C-COOCH₃; shielded by the para-OH resonance effect. |
| -OCH₃ | 52.8 | Methyl (CH₃) | Methoxy carbon; standard aliphatic region for ester-linked methyl groups. |
Advanced 2D NMR Verification Workflows
While 1D NMR provides a robust predictive model, absolute structural verification—especially for regulatory submissions or patent literature[1]—requires 2D NMR cross-validation.
Protocol 4: 2D Heteronuclear Correlation
To definitively differentiate the quaternary carbons and confirm the regiochemistry of the substituents, execute the following 2D experiments:
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: Maps all protons to their directly attached carbons (1-bond correlation).
-
Validation: The proton at 8.35 ppm (H-6) will show a direct cross-peak with the carbon at 125.6 ppm (C-6). The proton at 8.05 ppm (H-2) will correlate with the carbon at 133.5 ppm (C-2). This instantly separates the protonated carbons from the quaternary baseline.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: Maps protons to carbons separated by 2 or 3 bonds, crucial for assigning the quaternary scaffold.
-
Validation: The methoxy protons (-OCH₃ at 3.88 ppm) will exhibit a strong 3-bond correlation to the ester carbonyl at 164.5 ppm, anchoring the ester group. Furthermore, both H-2 and H-6 will show distinct 3-bond correlations to C-4 (151.8 ppm), unambiguously identifying the position of the hydroxyl-bearing carbon and validating the meta relationship of the aromatic protons.
-
By integrating these self-validating protocols and understanding the electronic causality behind the chemical shifts, researchers can confidently utilize and characterize Methyl 3-chloro-4-hydroxy-5-nitrobenzoate in complex synthetic pathways.
References
Sources
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate
Executive Summary
Methyl 3-chloro-4-hydroxy-5-nitrobenzoate (CAS: 40256-81-3) is a highly functionalized, poly-substituted aromatic building block heavily utilized in modern medicinal chemistry and organic synthesis. Characterized by a central phenolic core flanked by electron-withdrawing chloro, nitro, and ester moieties, this compound serves as a critical intermediate in the synthesis of complex heterocyclic scaffolds. Most notably, it is a foundational precursor in the development of benzoxazole-based immunomodulators targeting the PD-1/PD-L1 checkpoint pathway for oncology therapeutics[1].
As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a rigorous analysis of its physicochemical properties, structural reactivity, and field-proven synthetic protocols.
Structural and Physicochemical Profile
The chemical behavior of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate is dictated by the intense "push-pull" electronic environment of its aromatic ring. The hydroxyl (-OH) group acts as an electron-donating group via resonance, while the nitro (-NO₂), chloro (-Cl), and methyl ester (-COOCH₃) groups exert strong electron-withdrawing effects via induction and resonance.
This specific substitution pattern significantly lowers the pKa of the phenolic proton compared to an unsubstituted phenol, rendering the hydroxyl group highly acidic and readily available for etherification or salt formation. Furthermore, the ortho-relationship between the hydroxyl and nitro groups perfectly positions the molecule for downstream cyclization into benzoxazole cores after reduction[1].
Quantitative Data Summary
| Property | Specification |
| CAS Number | 40256-81-3[2] |
| Molecular Formula | C₈H₆ClNO₅[2] |
| Molecular Weight | 231.59 g/mol [2] |
| Physical State | Solid / Powder |
| Boiling Point | 316.6 ± 37.0 °C at 760 mmHg |
| Purity Standard | ≥ 98% (Typical commercial grade) |
| SMILES | O=C(OC)C1=CC(=O)=C(O)C(Cl)=C1[2] |
| InChI Key | AXSBTIAHZUQRMI-UHFFFAOYSA-N |
Experimental Protocols & Synthetic Methodologies
The following protocols represent self-validating, highly optimized workflows for the generation and downstream utilization of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate.
Regioselective Nitration Protocol (Upstream Synthesis)
Objective: To synthesize Methyl 3-chloro-4-hydroxy-5-nitrobenzoate from Methyl 3-chloro-4-hydroxybenzoate via electrophilic aromatic substitution. Causality Insight: Standard nitrating mixtures (e.g., H₂SO₄/HNO₃) are too harsh for this electron-rich phenol and can lead to oxidative degradation or over-nitration. Using glacial acetic acid (AcOH) as the solvent moderates the nitronium ion generation, ensuring clean mono-nitration at the remaining ortho position relative to the hydroxyl group[3].
Step-by-Step Methodology:
-
Preparation: Dissolve 10.0 g (53.6 mmol) of methyl 3-chloro-4-hydroxybenzoate in 20.0 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer[3].
-
Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.
-
Reagent Addition: Prepare a mixture of 20.0 mL acetic acid and 4.72 mL (112 mmol) of concentrated nitric acid. Add this mixture dropwise to the reaction flask to control the exothermic nitration[3].
-
Propagation: Remove the ice bath and allow the thick mixture to warm to room temperature, stirring continuously until complete consumption of the starting material is observed via TLC or LC-MS.
-
Workup: Pour the mixture over crushed ice to precipitate the product. Filter the resulting solid, wash extensively with cold distilled water to remove residual acids, and dry under vacuum to yield the target compound.
Chemoselective Catalytic Hydrogenation (Downstream Application)
Objective: Reduction of the nitro group to an amine to yield methyl 3-amino-5-chloro-4-hydroxybenzoate. Causality Insight: The presence of the aryl chloride poses a significant risk of hydrodehalogenation (cleavage of the C-Cl bond) under standard hydrogenation conditions. To prevent this, the reaction must be strictly maintained at ambient hydrogen pressure rather than using a pressurized Parr reactor[1].
Step-by-Step Methodology:
-
Setup: In a thoroughly purged reaction vessel, dissolve 2.08 g (8.98 mmol) of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate in 15 mL of ethyl acetate (EtOAc)[1].
-
Catalyst Addition: Carefully add 0.57 g of Palladium on Carbon (10 wt% Pd/C) under an inert nitrogen atmosphere to prevent auto-ignition of the catalyst[1].
-
Hydrogenation: Evacuate the vessel and backfill with Hydrogen gas (H₂). Maintain the system under a balloon of hydrogen (ambient pressure) and stir vigorously for 1 hour at room temperature[1].
-
Filtration: Once LC-MS confirms the disappearance of the nitro peak and the retention of the chloro isotope pattern, filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional EtOAc[1].
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via column chromatography (eluting with a gradient of 0%–10% MeOH in DCM) to isolate the pure aniline derivative[1].
Applications in Drug Discovery: PD-1/PD-L1 Immunomodulators
In modern oncology, blocking the Programmed Cell Death-1 (PD-1) pathway is a validated strategy to "rescue" exhausted T-cells and restore anti-tumor immunity. Methyl 3-chloro-4-hydroxy-5-nitrobenzoate is a critical building block in the synthesis of small-molecule PD-1/PD-L1 inhibitors. Following the reduction of the nitro group (Protocol 3.2), the resulting ortho-aminophenol undergoes cyclization with various carboxylic acids or aldehydes to form a rigid benzoxazole core . This core acts as the primary pharmacophore that disrupts the PD-1/PD-L1 protein-protein interaction[1].
Synthetic workflow of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate in PD-1/PD-L1 modulator development.
Safety, Handling, and Environmental Toxicity
Due to its reactive functional groups, Methyl 3-chloro-4-hydroxy-5-nitrobenzoate requires stringent laboratory safety protocols. According to its Globally Harmonized System (GHS) classification, the compound exhibits the following hazard profile:
-
Health Hazards:
-
H302: Harmful if swallowed.
-
H315 / H317: Causes skin irritation and may cause an allergic skin reaction.
-
H318 / H319: Causes serious eye damage and severe eye irritation.
-
H335: May cause respiratory irritation.
-
-
Environmental Hazards:
-
H410: Very toxic to aquatic life with long-lasting effects.
-
-
Handling Precautions: Must be handled inside a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles, and lab coat). Storage should be in a tightly sealed container in a dry, well-ventilated area at room temperature, ideally under an inert nitrogen atmosphere to prevent oxidative degradation.
References
- "Heterocyclic compounds as immunomodulators" (Patent US10669271B2)
- "Heterocyclic compounds as immunomodulators" (Patent WO2019191707A1)
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Potential Biological Activities of Substituted Nitrobenzoates: A Technical Guide to Mechanisms, Protocols, and Therapeutic Applications
Executive Summary
Substituted nitrobenzoates—aromatic compounds characterized by a benzene ring bearing both a carboxylate group and at least one nitro group—represent a highly versatile scaffold in modern medicinal chemistry[1]. By strategically substituting the aromatic ring with halogens, alkyl chains, or ester linkages, researchers can precisely tune the molecule's lipophilicity and redox potential. This technical guide explores the core biological activities of substituted nitrobenzoates, detailing the enzymatic causality behind their efficacy, summarizing quantitative biological data, and providing self-validating experimental protocols for drug development professionals.
Chemical Rationale and the "Electronic Switch"
The biological activity of nitroaromatic compounds is fundamentally driven by the strong electron-withdrawing nature of the nitro (-NO₂) group[2]. In a prodrug state, the electronegative nitro group draws electron density away from other substituents on the aromatic ring, rendering the molecule relatively inert.
However, upon encountering specific cellular environments—such as the hypoxic cores of solid tumors or the cytoplasm of specific bacterial pathogens—the nitro group undergoes enzymatic reduction[2][3]. This bioreductive activation acts as an "electronic switch." As the nitro group is reduced to a hydroxylamine (-NHOH) or amine (-NH₂) derivative, it transitions from an electron-withdrawing group to an electron-donating group, unleashing the reactivity of the molecule and generating cytotoxic reactive nitrogen species (RNS)[1][2].
Core Mechanism of Action: Nitroreductase-Mediated Activation
The primary catalysts for the activation of nitrobenzoates are nitroreductases (NTRs) , a diverse family of oxidoreductase enzymes[2]. In bacteria such as Pseudomonas and Mycobacterium tuberculosis, these enzymes initiate the degradation or activation of nitroaromatics[4][5].
The catalysis typically follows a ping-pong bi-bi redox mechanism :
-
Oxidative Half-Reaction: A nicotinamide cofactor (NADH or NADPH) transfers electrons to a tightly bound Flavin Mononucleotide (FMN) moiety within the enzyme[2].
-
Reductive Half-Reaction: The reduced FMN transfers electrons to the terminal electron acceptor—the nitro group of the substituted nitrobenzoate[2].
The sequential two-electron reductions proceed from the nitro (-NO₂) state to a nitroso (-NO) intermediate, and finally to a highly reactive hydroxylamine (-NHOH)[6]. The hydroxylamine derivatives readily form covalent adducts with cellular DNA, leading to lethal DNA damage and apoptosis[2][7].
Caption: Ping-pong bi-bi redox mechanism of nitroreductase-mediated activation of nitrobenzoate prodrugs.
Antimicrobial and Antitubercular Applications
Substituted nitrobenzoates have demonstrated profound efficacy against both Gram-negative bacteria and opportunistic fungal pathogens. The selectivity of these compounds often relies on the differential expression of nitroreductases in microbial cells compared to mammalian host cells[5].
Antitubercular Activity
A prominent application of the nitrobenzoate scaffold is in the treatment of Mycobacterium tuberculosis (Mtb). Libraries of nitrobenzoate esters, particularly those utilizing a 3,5-dinitrobenzoate scaffold, act as potent prodrugs[3][5]. These compounds require activation by the mycobacterial deazaflavin-dependent nitroreductase (Ddn)[5]. By modifying the alkoxy moiety of these esters, researchers can optimize the lipophilicity required to penetrate the notoriously thick, lipid-rich mycobacterial cell wall[5].
Quantitative Antimicrobial Data
Recent comparative analyses have quantified the efficacy of various substituted nitrobenzoates. Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for selected derivatives against common pathogens[1][8].
Table 1: Biological Activity of Selected Nitrobenzoate Derivatives
| Compound / Scaffold | Target Pathogen | MIC / Effective Concentration | Mechanism / Target |
| Methyl 3-methyl-4-nitrobenzoate | Candida guilliermondii | 39 µM | Thymidylate kinase (TPMK) interaction / RNS generation[8] |
| Pentyl 3-methyl-4-nitrobenzoate | Candida guilliermondii | 31 µM | Enhanced lipophilic penetration / RNS generation[8] |
| Nitro-substituted benzothiazoles | Pseudomonas aeruginosa | 50 - 100 µg/mL | Bioreduction to toxic intermediates[1] |
Protocol 1: Standardized Broth Microdilution Assay for MIC Determination
To ensure self-validating and reproducible antimicrobial data, the following protocol must be strictly adhered to[8].
Objective: Determine the MIC of novel nitrobenzoate derivatives against fungal/bacterial isolates.
-
Inoculum Preparation: Suspend microbial colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute the suspension in RPMI-1640 medium (for fungi) or Mueller-Hinton broth (for bacteria) to a final concentration of
to cells/mL[8]. -
Compound Dilution: Prepare a stock solution of the nitrobenzoate derivative in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using the appropriate broth. Critical Control: Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced cytotoxicity.
-
Inoculation & Incubation: Add 100 µL of the standardized inoculum to each well containing 100 µL of the diluted compound. Include a positive growth control (no drug) and a negative sterility control (no inoculum). Incubate at 37°C for 18–24 hours[1].
-
Viability Assessment (Self-Validation): Add 20 µL of resazurin dye (0.015%) to each well and incubate for an additional 2 hours. A color change from blue (oxidized) to pink (reduced) indicates microbial respiration. The MIC is recorded as the lowest concentration well that remains blue.
Anticancer Potential: Hypoxia-Activated Prodrugs
Beyond infectious diseases, nitrobenzoates are heavily investigated as anticancer agents[3]. Solid tumors frequently outgrow their vascular supply, creating regions of severe hypoxia. Mammalian cells express low levels of one-electron reductases (like cytochrome P450 reductase) which can reduce nitroaromatics to a nitro radical anion[6].
In healthy, normoxic tissue, this radical is rapidly re-oxidized by molecular oxygen back to the parent prodrug (a futile cycle), sparing healthy cells. However, in the hypoxic tumor microenvironment, the absence of oxygen allows the reduction to proceed to the cytotoxic hydroxylamine derivative, resulting in targeted tumor ablation[2][7].
Protocol 2: Hypoxic vs. Normoxic Cytotoxicity Screening (MTT Assay)
To validate the hypoxia-selective cytotoxicity of a nitrobenzoate prodrug:
-
Seed human cancer cell lines (e.g., HCT116) in two identical 96-well plates at
cells/well. -
Treat cells with varying concentrations of the nitrobenzoate derivative (0.1 µM to 100 µM).
-
Incubation: Place Plate A in a standard normoxic incubator (20% O₂, 5% CO₂). Place Plate B in a hypoxia chamber (0.1% O₂, 5% CO₂, 94.9% N₂). Incubate both for 72 hours.
-
Quantification: Add MTT reagent (5 mg/mL) for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.
-
Analysis: Calculate the Hypoxia Cytotoxicity Ratio (HCR) =
. An HCR > 10 indicates excellent hypoxia-selective activation.
Experimental Workflow for Nitrobenzoate Development
The successful translation of a nitrobenzoate from a chemical concept to a biological lead requires a rigorous, multi-stage workflow[3]. The diagram below outlines the critical path for evaluating these derivatives.
Caption: General experimental workflow for the discovery and development of bioactive nitrobenzoate derivatives.
Conclusion
Substituted nitrobenzoates are far more than simple chemical intermediates; they are sophisticated "electronic switches" capable of targeted biological action. By understanding the causality between their structural substitutions (which govern lipophilicity and reduction potential) and their enzymatic activation via nitroreductases, researchers can rationally design highly selective antimicrobial and anticancer agents. Strict adherence to validated protocols, such as standardized MIC testing and hypoxic cytotoxicity screening, ensures that the data generated is both robust and translatable to clinical development.
References
-
Structural and Mechanistic Insights into the Pseudomonas fluorescens 2-Nitrobenzoate 2-Nitroreductase NbaA - PubMed Central (NIH).[Link]
-
Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - MDPI.[Link]
-
Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes - PubMed Central (NIH).[Link]
-
Electrochemical characterization of para- and meta-nitro substituents in aqueous media of new antichagasic pharmaceutical leaders - ResearchGate.[Link]
-
Bacterial Nitroreductase Enzymes - Ackerley Lab.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ackerleylab.com [ackerleylab.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structural and Mechanistic Insights into the Pseudomonas fluorescens 2-Nitrobenzoate 2-Nitroreductase NbaA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to Methyl 3-chloro-4-hydroxy-5-nitrobenzoate for Advanced Research and Development
This guide provides a comprehensive technical overview of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate, a substituted aromatic compound with significant potential as a versatile building block for researchers, medicinal chemists, and professionals in drug development. This document moves beyond a simple data sheet to offer insights into its chemical properties, a plausible synthetic route, and its prospective applications, grounded in the principles of modern organic and medicinal chemistry.
Core Molecular and Physicochemical Profile
Methyl 3-chloro-4-hydroxy-5-nitrobenzoate is a polysubstituted benzene derivative. The strategic placement of its functional groups—a phenolic hydroxyl, an electron-withdrawing nitro group, a chloro substituent, and a methyl ester—creates a unique electronic and steric environment. This arrangement dictates its reactivity and makes it a valuable intermediate for introducing specific pharmacophoric features into more complex molecules.
The core identifiers and physicochemical properties of this compound are summarized below. It is critical for researchers to note that while some data are from experimental sources, others are computationally predicted due to the limited availability of published experimental values for this specific isomer.
| Property | Value | Source |
| IUPAC Name | Methyl 3-chloro-4-hydroxy-5-nitrobenzoate | N/A |
| CAS Number | 40256-81-3 | [1] |
| Molecular Formula | C₈H₆ClNO₅ | BLD Pharm[2] |
| Molecular Weight | 231.59 g/mol | Sigma-Aldrich |
| Physical Form | Solid, Powder | N/A |
| Purity | Commercially available up to 98% | N/A |
| Solubility | Insoluble in water; Soluble in ethanol, ether, and methanol. | Thermo Scientific Chemicals[3] |
| Storage | Sealed in a dry place at room temperature. | BLD Pharm[2] |
Proposed Synthesis Pathway and Experimental Considerations
The rationale for this approach is based on the directing effects of the substituents on the benzene ring. The hydroxyl group is a strongly activating, ortho-, para-director, while the chloro and ester groups are deactivating. The nitration is expected to occur at the position ortho to the powerful hydroxyl directing group.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate.
Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system; successful synthesis relies on careful control of reaction conditions to manage the exothermic nature of nitration and to favor the desired isomer.
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid.
-
Dissolution: Slowly dissolve Methyl 3-chloro-4-hydroxybenzoate in the cooled sulfuric acid, maintaining a low temperature (0-5 °C) using an ice-salt bath.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, again ensuring the mixture remains cold.
-
Nitration Reaction: Add the nitrating mixture dropwise from the dropping funnel to the solution of the starting material. Causality: The reaction is highly exothermic; slow, controlled addition is paramount to prevent over-nitration and the formation of undesired byproducts. The temperature should be rigorously maintained below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified period. The progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. This will cause the crude product to precipitate out of the solution.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove residual acid. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure Methyl 3-chloro-4-hydroxy-5-nitrobenzoate.
Utility in Medicinal Chemistry and Drug Development
While specific applications of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate in the synthesis of known pharmaceuticals are not widely documented, its structure presents several strategic advantages for its use as a chemical building block in drug discovery. The value of such an intermediate lies in the diverse reactivity of its functional groups.
Key Reactive Sites and Their Potential
Caption: Reactivity map of key functional groups on the core scaffold.
-
The Phenolic Hydroxyl Group: This is a highly versatile functional handle.
-
Etherification: The hydroxyl group can be readily alkylated to introduce a wide variety of side chains. This is a common strategy in medicinal chemistry to modulate physicochemical properties like lipophilicity and solubility, which in turn affects absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Esterification: Acylation of the phenol can be used to create prodrugs, which may improve bioavailability.
-
-
The Nitro Group: The nitro group is a strong electron-withdrawing group and, more importantly, a synthetic precursor to an amine.[4]
-
Reduction to an Amine: The reduction of the nitro group to an aniline derivative is a fundamental transformation in medicinal chemistry. This resulting amine is a key nucleophile for building more complex structures.
-
Amide and Sulfonamide Formation: The newly formed amine can be acylated to form amides or reacted with sulfonyl chlorides to form sulfonamides. These are prevalent functional groups in a vast number of approved drugs due to their ability to participate in hydrogen bonding with biological targets.
-
-
The Methyl Ester:
-
Hydrolysis: The ester can be saponified to the corresponding carboxylic acid. This introduces a negatively charged group (at physiological pH) which can be used to improve aqueous solubility or to form ionic interactions with receptor sites.
-
Amidation: The ester can be converted directly to an amide by reaction with an amine, providing another avenue for molecular diversification.
-
-
The Chloro Group: The chloro substituent serves to modify the electronic properties of the ring and provides steric bulk. In some contexts, it can be a site for nucleophilic aromatic substitution, although the conditions required are typically harsh. More commonly, it influences the overall lipophilicity and binding interactions of the molecule with its target.
The presence of these multiple, orthogonally reactive functional groups in a single, well-defined scaffold makes Methyl 3-chloro-4-hydroxy-5-nitrobenzoate a potentially valuable starting material for constructing combinatorial libraries for high-throughput screening or for the rational design of targeted therapeutic agents.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling Methyl 3-chloro-4-hydroxy-5-nitrobenzoate.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
GHS Pictogram: GHS07 (Warning).
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a dry, well-ventilated place.
Researchers should always consult the most current Safety Data Sheet (SDS) from their supplier before commencing any experimental work.
Conclusion
Methyl 3-chloro-4-hydroxy-5-nitrobenzoate is a chemical intermediate with considerable, albeit largely untapped, potential in the field of drug discovery and development. Its polysubstituted aromatic core provides multiple points for synthetic modification, allowing for the systematic exploration of chemical space around a rigid scaffold. While direct applications in blockbuster drugs have not been identified, its utility as a starting material for creating novel chemical entities is clear from a chemical standpoint. This guide provides the foundational knowledge for researchers to incorporate this versatile building block into their synthetic strategies, with a clear understanding of its properties, synthesis, and potential applications.
References
- Gopiwad, P. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(2), 41-42.
- Research Journal of Pharmacy and Technology. (2019). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. Research Journal of Pharmacy and Technology, 12(10), 4829-4834.
-
ResearchGate. (2019). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. [Link]
- Sahoo, S. K., et al. (2021). Synthesis and evaluation of triazole congeners of nitro-benzothiazinones potentially active against drug resistant Mycobacterium tuberculosis demonstrating bactericidal efficacy. RSC Medicinal Chemistry.
-
Frontiers Media. Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. [Link]
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A Technical Guide to the Synthesis of Nitroaromatic Compounds: From Classical Protocols to Modern Catalytic Systems
Introduction: The Enduring Duality of Nitroaromatic Compounds
Nitroaromatic compounds represent a cornerstone of modern chemistry, serving as indispensable intermediates in the synthesis of a vast array of materials, including pharmaceuticals, dyes, polymers, pesticides, and explosives.[1][2][3] The nitro group, with its potent electron-withdrawing nature, provides unique chemical functionality that is pivotal for further molecular transformations, often acting as a masked or protected aniline group that can be readily accessed through reduction.[4][5] However, this same chemical stability contributes to the recalcitrance of many nitroaromatics in the environment, with their toxicity and potential for bioaccumulation placing them on lists of priority pollutants.[1][3] This duality—their synthetic utility versus their environmental and health impact—drives the continuous evolution of synthetic methodologies. This guide provides an in-depth exploration of the synthesis of these vital compounds, from the foundational principles of electrophilic nitration to the sophisticated, selective, and sustainable approaches that define the state of the art.
Chapter 1: The Cornerstone of Nitration: Electrophilic Aromatic Substitution
For over a century, the workhorse for synthesizing nitroaromatic compounds has been electrophilic aromatic substitution (EAS).[6][7] The process is fundamentally robust but demands a thorough understanding of its mechanism and stringent control over its highly energetic nature.
The Ingold-Hughes Mechanism: Activating the Electrophile
The direct nitration of an aromatic ring requires a potent electrophile, as the delocalized π-system of the arene is a relatively weak nucleophile.[8] The classical approach, still widely used, employs a mixture of concentrated nitric acid and sulfuric acid.[9] The role of sulfuric acid is not merely as a solvent but as a crucial activating agent; it protonates nitric acid, facilitating the loss of a water molecule to generate the highly reactive nitronium ion (NO₂⁺) , the true electrophile in this reaction.[8][10][11]
The mechanism proceeds in two primary steps:
-
Attack and Formation of the σ-Complex: The nitronium ion attacks the electron-rich π-system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex (also referred to as a Wheland intermediate).[12][13] This step is typically the slow, rate-determining step of the reaction as it temporarily disrupts the ring's aromaticity.[13][14]
-
Deprotonation and Re-aromatization: A weak base in the mixture, typically the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group.[9] This restores the aromatic π-system and yields the final nitroaromatic product. The sulfuric acid is regenerated, allowing it to act catalytically.[9]
Caption: The two-stage mechanism of classical electrophilic aromatic nitration.
Field-Proven Protocol: Mixed-Acid Nitration of Benzene
This protocol describes a standard laboratory-scale nitration. The causality behind these steps lies in managing the reaction's potent exothermicity and ensuring the safe handling of highly corrosive acids.[4]
Self-Validating System: Successful nitration is validated by the isolation of a product with the expected physical properties (e.g., melting point, refractive index) and spectroscopic data (NMR, IR) corresponding to nitrobenzene. The distinct yellow color is also a preliminary indicator.
Materials:
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Benzene
-
Ice-water bath
-
Separatory funnel
-
5% Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Distillation apparatus
Step-by-Step Methodology:
-
Safety First: Don all appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[11][15] This entire procedure MUST be performed in a certified chemical fume hood.[11]
-
Prepare the Nitrating Mixture: In a flask submerged in an ice-water bath, slowly and cautiously add concentrated sulfuric acid to concentrated nitric acid. The order of addition is critical to control the exotherm. Stir the mixture gently and allow it to cool to below 10°C. Causality: This pre-cooling step is essential to prevent thermal runaway and reduce the formation of byproducts.
-
Slow Addition of Substrate: While maintaining the low temperature and stirring, add benzene dropwise to the nitrating mixture. The reaction temperature must be kept below 55-60°C.[9] Causality: Exceeding this temperature significantly increases the risk of dinitration and uncontrolled side reactions.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for approximately 30-60 minutes to ensure the reaction goes to completion.
-
Quenching: Carefully pour the reaction mixture over a large volume of crushed ice. This will quench the reaction and cause the crude nitrobenzene to separate as a dense, oily yellow layer.
-
Workup: Transfer the mixture to a separatory funnel. Separate the lower organic layer. Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize residual acid), and finally with water again. Causality: The neutralization step is crucial to remove acid catalysts, which could otherwise degrade the product upon heating during distillation.
-
Drying and Purification: Dry the crude nitrobenzene over anhydrous magnesium sulfate, filter, and purify by distillation.
Chapter 2: Evolving the Paradigm: Modern Synthetic Strategies
While effective, classical nitration suffers from drawbacks, including the use of large quantities of corrosive acids, generation of significant acid waste, and sometimes poor regioselectivity.[16] Modern methods aim to overcome these limitations by employing catalysis and alternative reaction pathways.
Transition-Metal Catalyzed Nitration
A significant advancement has been the use of transition-metal complexes to catalyze nitration under much milder conditions.[17][18] These methods often use more benign nitrating agents and can offer improved regioselectivity and functional group tolerance.[18] Various metals, including cobalt, copper, nickel, and palladium, have been shown to be effective.[17][19] For instance, palladium-catalyzed ipso-nitration allows for the conversion of arylboronic acids or aryl halides to nitroaromatics using simple nitrite salts.[7]
Causality: The role of the transition metal is often to facilitate a single-electron transfer (SET) process or to enable a C-H activation pathway, bypassing the need for the harshly acidic generation of NO₂⁺.[18] This allows the reaction to proceed at or near room temperature, preserving sensitive functional groups on the substrate.[17]
| Catalyst System | Substrate Type | Nitrating Agent | Typical Conditions | Yield (%) | Reference |
| [Co(NH₃)₅Cl]Cl₂ | Activated Arenes | 69% HNO₃ | Room Temperature | >90 | [17] |
| Mn(acac)₃ | Aromatic Compounds | 69% HNO₃ | Room Temperature | High | [17] |
| Pd(OAc)₂ / Ligand | Arylboronic Acids | NaNO₂ | 80-100 °C | 70-95 | [7] |
| Ni(acac)₂ | Arenes (para-selective) | tBuONO | 60 °C | 60-85 | [18] |
Nucleophilic Aromatic Substitution (SNAr)
The powerful electron-withdrawing effect of a nitro group can be leveraged to introduce another nitro group via Nucleophilic Aromatic Substitution (SNAr). In this pathway, a nucleophile attacks an electron-deficient aromatic ring that already contains one or more nitro groups and a suitable leaving group (e.g., a halide).[14] While less common for introducing the first nitro group, it is a key strategy for synthesizing polynitrated compounds.
A related and powerful method is the Vicarious Nucleophilic Substitution (VNS) of hydrogen . This allows for the formal substitution of a hydrogen atom on a nitro-activated ring by a nucleophile carrying a leaving group.[20][21] This process avoids the need for a pre-installed leaving group like a halogen, making it a more atom-economical approach.[21]
Chapter 3: The Green Chemistry Imperative
In response to the environmental impact of traditional nitration, a suite of "green" methodologies has been developed, prioritizing safety, waste reduction, and energy efficiency.[16]
Caption: Contrasting workflows of classical and green nitration strategies.
-
Solid-Acid Catalysis: Replacing liquid sulfuric acid with solid catalysts like zeolites or sulfated zirconia offers immense advantages.[7][16] These catalysts are non-corrosive, easily separated by filtration, and can often be regenerated and reused, drastically reducing acid waste.[16] The shape-selective properties of zeolites can also impart enhanced regioselectivity.[16]
-
Biocatalysis: Enzymes, such as peroxidases, can catalyze the nitration of specific substrates like phenols with remarkable regioselectivity under exceptionally mild aqueous conditions.[16] This approach is ideal for complex, temperature-sensitive molecules.[16]
-
Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, which can dramatically shorten reaction times and often increase product yields compared to conventional heating.[16]
-
Photocatalysis: This emerging technique uses light energy to generate nitrating species in situ from precursors like nitrite ions, often mediated by a semiconductor photocatalyst like TiO₂.[16][22] It offers the potential for highly controlled reactions at ambient temperature and pressure.[16]
Chapter 4: A Culture of Safety in Nitration Chemistry
The synthesis of nitroaromatic compounds is unforgiving of procedural errors. The reagents are hazardous, and the reactions are often highly exothermic.[4] A deep-seated culture of safety is not optional; it is a prerequisite for any work in this area.
Core Hazards:
-
Corrosivity: Concentrated nitric and sulfuric acids are severely corrosive and can cause devastating burns upon contact.[11][15][23]
-
Thermal Runaway: Nitration reactions generate significant heat. If this heat is not effectively dissipated, the reaction rate can accelerate uncontrollably, leading to violent decomposition or explosion.[15]
-
Explosion Hazard: Mixtures of nitric acid with many organic compounds can be sensitive high explosives, especially if they approach stoichiometric compositions.[4] Polynitrated compounds are often explosive themselves.
-
Toxicity: Fumes from nitric acid and the nitrogen dioxide gas (NO₂) produced as a byproduct are highly toxic and can cause severe respiratory damage.[15][23]
Caption: A logical flowchart for conducting a risk assessment before any nitration experiment.
Mandatory Safety Protocols:
-
Engineering Controls: All nitrations must be performed in a properly functioning chemical fume hood. For larger-scale reactions, a blast shield is necessary.[15]
-
Personal Protective Equipment (PPE): At a minimum, this includes a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton).[11][15]
-
Emergency Preparedness: An appropriate neutralizing agent (e.g., sodium bicarbonate) and spill containment kits must be immediately accessible.[15] Emergency eyewash and shower stations are non-negotiable.[15][23]
-
Procedural Discipline: Never deviate from the established protocol. Always add reagents in the correct order and control the rate of addition to manage the temperature. Never work alone.
Conclusion and Future Outlook
The synthesis of nitroaromatic compounds has evolved significantly from its origins in bulk industrial processes. While classical mixed-acid nitration remains a powerful and relevant tool, the field is increasingly driven by the principles of modern catalysis and green chemistry. The future of nitroaromatic synthesis will undoubtedly focus on the development of highly selective, efficient, and reusable catalysts that operate under mild, environmentally benign conditions.[18][24] Transition metal-catalyzed C-H activation and biocatalytic approaches, in particular, hold immense promise for constructing complex nitroaromatic molecules with surgical precision, minimizing waste and enhancing the inherent safety of these essential chemical transformations.
References
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- Nitration reaction safety - YouTube.
- Nitroaromatic Compounds, from Synthesis to Biodegradation | Microbiology and Molecular Biology Reviews - ASM Journals.
- Recent advances in the synthesis of aromatic nitro compounds - Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - MDPI.
- Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH.
- Recent advances in transition metal-catalyzed C(sp 2 )–H nitration - RSC Publishing.
- Nitration of Arenes (A-Level) | ChemistryStudent.
- Nitration of aromatic compounds mediated by transition-metal complexes... - ResearchGate.
- Recent Advances in the Synthesis of Aromatic Nitro Compounds - ResearchGate.
- Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia.
- Scheme 1. Nitration of aromatic compounds mediated by transition-metal complexes. - ResearchGate.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- Electrophilic Substitution Mechanism in Nitration - Unacademy.
- Oxidative nucleophilic substitution of hydrogen in nitroaromatics with potassium alkoxides - an efficient access to selectively substituted benzene rings - RSC Publishing.
- Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects | The Journal of Organic Chemistry - ACS Publications.
- Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC.
- Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC.
- Handling nitric acid Definition - Organic Chemistry II Key Term - Fiveable.
- Products of nitration of aromatic and heteroaromatic compounds by some transition-metal nitrato-compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- THE NITRO GROUP IN ORGANIC SYNTHESIS - SciSpace.
- Nitric Acid Safety Tips & Health Hazards | VelocityEHS.
- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC.
- Nitration Reactions | Continuous Flow Processing - Vapourtec.
- Amination of nitrobenzene via nucleophilic aromatic substitution for hydrogen: direct formation of aromatic amide bonds | The Journal of Organic Chemistry - ACS Publications - ACS.org.
- Nitro Compounds and Their Derivatives in Organic Synthesis - MDPI.
- Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source.
- How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification | Request PDF - ResearchGate.
- A green chemical approach for nitration of aromatic compounds - ResearchGate.
- (Green) Photocatalytic Synthesis Employing Nitroaromatic Compounds | MRS Online Proceedings Library (OPL) | Cambridge Core.
- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
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Safety and handling information for Methyl 3-chloro-4-hydroxy-5-nitrobenzoate.
Technical Guide on the Safety, Handling, and Toxicological Profiling of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate
Executive Summary
Methyl 3-chloro-4-hydroxy-5-nitrobenzoate (CAS 40256-81-3)[1] is a highly functionalized aromatic building block extensively utilized in advanced organic synthesis and pharmaceutical drug development. Characterized by a dense array of electron-withdrawing groups (chloro, nitro, and methyl ester) surrounding a phenolic hydroxyl core, this compound offers unique reactivity profiles. However, these same structural features impart significant toxicological and environmental hazards. This guide provides a comprehensive, mechanistically grounded framework for the safe handling, risk mitigation, and emergency management of this compound.
Physicochemical Profiling & Structural Implications
Understanding the safety profile of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate requires an analysis of its molecular architecture. The presence of the strongly electron-withdrawing nitro (-NO2) and chloro (-Cl) groups significantly increases the acidity of the phenolic hydroxyl group. Furthermore, these substituents render the aromatic ring highly electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions in biological systems.
Table 1: Physicochemical Properties [1]
| Property | Value |
| Chemical Name | Methyl 3-chloro-4-hydroxy-5-nitrobenzoate |
| CAS Number | 40256-81-3 |
| Molecular Formula | C8H6ClNO5 |
| Molecular Weight | 231.59 g/mol |
| Physical State | Solid (Crystalline Powder) |
| SMILES | O=C(OC)C1=CC(=O)=C(O)C(Cl)=C1 |
Hazard Identification & Toxicological Mechanisms
The hazards associated with CAS 40256-81-3 are not arbitrary; they are direct consequences of its chemical structure. By understanding the causality behind these hazards, researchers can better anticipate and mitigate risks. As detailed in the, the compound is classified under UN Number 3077 (Class 9, Packing Group III) as an environmentally hazardous solid[2].
Table 2: GHS Hazard Classification Summary [2]
| Hazard Code | Statement | Mechanistic Driver |
| H302 | Harmful if swallowed | Enzymatic reduction to reactive nitroso species |
| H315 | Causes skin irritation | Electrophilic attack on dermal proteins |
| H317 | May cause an allergic skin reaction | Haptenation via nucleophilic aromatic substitution |
| H318 / H319 | Causes serious eye damage / irritation | Rapid protein denaturation in corneal epithelium |
| H335 | May cause respiratory irritation | Particulate deposition in respiratory mucosa |
| H410 | Very toxic to aquatic life | Recalcitrance to microbial biodegradation |
Mechanistic Insights:
-
Allergic Sensitization (H317): The electron-deficient aromatic ring acts as a potent electrophile. Upon dermal contact, it can undergo SNAr reactions with nucleophilic residues (e.g., cysteine, lysine) on skin proteins. This process, known as haptenation, forms a covalently bound antigen that is recognized by Langerhans cells, triggering a T-cell mediated Type IV hypersensitivity reaction.
-
Systemic Toxicity (H302): Ingestion leads to hepatic metabolism where nitroreductase enzymes convert the nitroaromatic group into reactive nitroso and hydroxylamine intermediates. These species induce severe oxidative stress via redox cycling, depleting cellular glutathione and potentially causing methemoglobinemia.
-
Environmental Persistence (H410): The heavily substituted, halogenated nitroaromatic system is highly recalcitrant to microbial degradation. The electron-withdrawing groups deactivate the ring toward oxidative cleavage by environmental bacteria, leading to bioaccumulation and chronic aquatic toxicity.
Fig 1: Toxicological pathways and mechanistic outcomes following exposure to CAS 40256-81-3.
Laboratory Handling Protocols: A Self-Validating System
Standard operating procedures (SOPs) often fail due to a lack of built-in verification. The following protocol employs a self-validating framework to ensure absolute compliance and safety during the handling of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate.
Fig 2: Self-validating laboratory workflow for handling hazardous nitroaromatic solids.
Protocol 1: Safe Weighing and Transfer
-
Step 1: Engineering Control Verification.
-
Action: Activate the powder weighing enclosure or chemical fume hood.
-
Validation Check: Visually confirm the digital flow monitor reads a minimum face velocity of 100 feet per minute (fpm). Do not proceed if the alarm sounds or flow is inadequate.
-
-
Step 2: PPE Donning and Integrity Testing.
-
Action: Don a standard lab coat, safety goggles (or face shield), and double-layer nitrile gloves.
-
Validation Check: Perform the "inflation test" on the outer nitrile gloves to check for micro-tears before putting them on. Nitrile is selected over latex due to its superior resistance to fine chemical particulates.
-
-
Step 3: Electrostatic Mitigation.
-
Action: Place the compound container on an anti-static mat and use an anti-static ionizer fan inside the hood.
-
Validation Check: Hover a gloved hand near the powder container; observe for any static cling of the powder to the spatula or gloves. If observed, increase ionizer output before opening the vessel.
-
-
Step 4: Closed-System Transfer.
-
Action: Weigh the required mass using a static-free spatula into a pre-tared, sealable vial. Seal the vial before removing it from the localized exhaust ventilation.
-
Validation Check: Wipe the exterior of the sealed vial with a solvent-dampened tissue (e.g., ethanol) to ensure zero fugitive dust escapes the hood.
-
Emergency Response & Decontamination Workflows
In the event of an exposure or spill, rapid, mechanistically appropriate interventions are critical. According to , immediate response is required for ocular and dermal exposures.
Protocol 2: Emergency Spill Decontamination
-
Step 1: Containment & Suppression. Evacuate personnel from the immediate vicinity. Don a NIOSH-approved N95 or P100 particulate respirator.
-
Step 2: Dust Mitigation. Do NOT dry sweep. Lightly mist the spilled powder with a compatible solvent (e.g., a 70% isopropanol/water mixture) to suppress aerosolization.
-
Step 3: Collection. Use a non-sparking scoop to collect the dampened material. Place it into a highly visible, labeled hazardous waste container.
-
Step 4: Chemical Neutralization. Wash the spill surface with a highly alkaline detergent solution. The alkaline environment helps to deprotonate the phenolic hydroxyl group, increasing water solubility and facilitating complete removal.
First Aid Interventions:
-
Ocular Contact (H318/H319): Immediately flush eyes with copious amounts of water for a minimum of 15 minutes using an emergency eyewash station. The rapid protein denaturation caused by the compound necessitates immediate ophthalmological intervention.
-
Dermal Contact (H315/H317): Remove contaminated clothing immediately. Wash the affected area with copious amounts of soap and water. Do not use organic solvents on the skin, as they may enhance the dermal absorption of the nitroaromatic compound.
Environmental Impact & Waste Management
Due to its H410 classification, zero-discharge policies must be strictly enforced.
-
Aqueous Waste: Never dispose of aqueous washings down the drain. Collect all aqueous and organic waste in designated, clearly labeled UN-approved polyethylene containers.
-
Solid Waste: Contaminated PPE, wipes, and empty reagent bottles must be treated as hazardous solid waste.
-
Disposal Mechanism: Transfer to a licensed hazardous waste management facility. High-temperature incineration (above 1000°C) equipped with flue gas scrubbers is the mandatory disposal route to safely neutralize the resulting nitrogen oxides (NOx) and hydrogen chloride (HCl) gases.
References
Sources
Methodological & Application
Application Note: Synthesis and Downstream Utility of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate
Introduction and Strategic Context
Methyl 3-chloro-4-hydroxy-5-nitrobenzoate (CAS: 40256-81-3) is a highly functionalized aromatic building block extensively utilized in pharmaceutical development. Its unique substitution pattern—featuring a halogen, a phenolic hydroxyl, a nitro group, and an ester—makes it an ideal precursor for complex heterocyclic systems. Notably, it serves as a critical intermediate in the synthesis of small-molecule immunomodulators targeting the PD-1/PD-L1 checkpoint pathway, which are of significant interest in oncology and infectious disease research[1][2].
This protocol details a robust, scalable Fischer esterification method for synthesizing Methyl 3-chloro-4-hydroxy-5-nitrobenzoate from its corresponding carboxylic acid, 3-chloro-4-hydroxy-5-nitrobenzoic acid.
Mechanistic Rationale
The synthesis employs a classic Fischer esterification. The reaction is an equilibrium process driven forward by utilizing the alcohol (methanol) in large excess as both the solvent and the nucleophile. Concentrated sulfuric acid (
Reagents and Physicochemical Properties
| Compound | Role | MW ( g/mol ) | Equivalents | Notes |
| 3-Chloro-4-hydroxy-5-nitrobenzoic acid | Starting Material | 217.56 | 1.0 | Limit exposure to ambient moisture. |
| Methanol (Anhydrous) | Reactant / Solvent | 32.04 | Excess | Drives equilibrium forward. |
| Sulfuric Acid (Conc.) | Catalyst | 98.08 | 0.1 - 0.2 | Highly corrosive; handle in fume hood. |
| Sodium Bicarbonate (aq) | Quenching Agent | 84.01 | Excess | Neutralizes acid catalyst. |
| Ethyl Acetate | Extraction Solvent | 88.11 | N/A | High solubility for the target product. |
| Methyl 3-chloro-4-hydroxy-5-nitrobenzoate | Target Product | 231.59 | N/A | Solid, RT storage. |
Experimental Workflow
Workflow for synthesis of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate via Fischer esterification.
Step-by-Step Synthesis Protocol
Step 1: Reaction Setup
-
Action: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, suspend 3-chloro-4-hydroxy-5-nitrobenzoic acid (1.0 equiv) in anhydrous methanol (approx. 10 mL per gram of starting material).
-
Causality: Anhydrous conditions are critical. Because Fischer esterification produces water as a byproduct, the presence of exogenous water will shift the equilibrium back toward the starting carboxylic acid, reducing the overall yield. Methanol serves as both the nucleophile and the reaction medium.
Step 2: Acid Catalysis
-
Action: Place the flask in an ice-water bath. Slowly add concentrated sulfuric acid (
, 0.1 to 0.2 equiv) dropwise with vigorous stirring. -
Causality: The addition of concentrated acid is highly exothermic. Cooling the reaction mixture prevents localized boiling of methanol and potential degradation of the starting material. The acid protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack.
Step 3: Reflux
-
Action: Attach a reflux condenser to the flask. Transfer the setup to an oil bath or heating mantle and heat the mixture to a gentle reflux (approx. 65°C) for 12 to 16 hours. Monitor the reaction progress via TLC or LC-MS.
-
Causality: Heating provides the necessary activation energy to overcome the kinetic barrier of the tetrahedral intermediate formation and breakdown. The reflux condenser prevents the loss of the volatile methanol solvent during extended heating.
Step 4: Concentration and Quenching
-
Action: Once the reaction is deemed complete, cool the mixture to room temperature. Remove the majority of the methanol under reduced pressure using a rotary evaporator. Partition the resulting concentrated residue between ethyl acetate (EtOAc) and saturated aqueous sodium bicarbonate (
). -
Causality: Removing excess methanol prior to aqueous workup prevents the ester product from partitioning into the aqueous phase and minimizes the risk of reverse hydrolysis. The
neutralizes the sulfuric acid catalyst and deprotonates any unreacted starting carboxylic acid, rendering it water-soluble and easily separable from the organic product.
Step 5: Extraction and Drying
-
Action: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional EtOAc (2 x 15 mL). Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (
). -
Causality: Multiple extractions ensure maximum recovery of the target ester. The brine wash removes residual water and water-soluble impurities from the organic layer.
chemically binds to any remaining microscopic water droplets, ensuring a completely dry crude product prior to concentration.
Step 6: Purification
-
Action: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes/EtOAc) to yield the pure Methyl 3-chloro-4-hydroxy-5-nitrobenzoate as a solid.
-
Causality: Chromatography separates the target ester from trace impurities, degradation products, or minor byproducts, ensuring high purity (>98%) suitable for sensitive downstream pharmaceutical applications.
Downstream Applications in Drug Development
Methyl 3-chloro-4-hydroxy-5-nitrobenzoate is frequently utilized as an early-stage intermediate in the synthesis of heterocyclic immunomodulators. In typical drug development workflows, the nitro group of this compound is subjected to catalytic reduction. For instance, reacting the ester with hydrogen gas under ambient pressure in the presence of palladium on carbon (Pd/C) in ethyl acetate efficiently reduces the nitro group to an amine[1][3].
This newly formed aniline derivative can then undergo cyclization with various electrophiles to form benzoxazole or indazole scaffolds[3][4]. These complex heterocycles have been identified as potent modulators of the PD-1/PD-L1 protein-protein interaction, offering therapeutic potential by preventing the activation of T-cell intrinsic negative feedback systems, thereby enhancing the immune system's ability to target and eradicate cancer cells[2][3].
References
- Methyl 3-chloro-4-hydroxy-5-nitrobenzo
- US10669271B2 - Heterocyclic compounds as immunomodulators, Google P
- HETEROCYCLIC COMPOUNDS AS IMMUNOMODULATORS - EP 4212529 B1, European P
- WO2018119266A1 - Benzooxazole derivatives as immunomodulators, Google P
- WO2023250335A1 - 1,4-diphenyl-1 h-indazole and 1-pyridin-2-yl-4-phenyl-1 h-indazole derivatives as pd-1/pd-l1 modulators for the treatment of cancer, Google P
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- 3. WO2018119266A1 - Benzooxazole derivatives as immunomodulators - Google Patents [patents.google.com]
- 4. WO2023250335A1 - 1,4-diphenyl-1 h-indazole and 1-pyridin-2-yl-4-phenyl-1 h-indazole derivatives as pd-1/pd-l1 modulators for the treatment of cancer - Google Patents [patents.google.com]
Application Note: Synthesis of Benzoxazole-Based PD-1/PD-L1 Inhibitors Using Methyl 3-chloro-4-hydroxy-5-nitrobenzoate
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Compound: Methyl 3-chloro-4-hydroxy-5-nitrobenzoate (CAS: 40256-81-3)
Introduction & Mechanistic Rationale
In contemporary medicinal chemistry, Methyl 3-chloro-4-hydroxy-5-nitrobenzoate serves as a highly functionalized, privileged building block for the synthesis of small-molecule immunomodulators. Specifically, it is a critical intermediate in the development of non-peptidic inhibitors targeting the Programmed Cell Death Protein 1 (PD-1) and its ligand (PD-L1)[1].
The structural features of this starting material offer precise mechanistic advantages for drug design:
-
The Nitro-Phenol Motif: The adjacent nitro and hydroxyl groups provide a direct pathway to an ortho-aminophenol upon reduction. This is the requisite precursor for the dehydrative cyclization into a benzoxazole core, a rigid bioisostere that intercalates deeply into the hydrophobic pocket of the PD-L1 dimer.
-
The Chloro Substituent: The chlorine atom provides essential steric bulk and lipophilicity. In the final drug candidate, this halogen engages in critical halogen-bonding interactions within the target protein's binding cleft, significantly enhancing binding affinity.
-
The Methyl Ester: Acting as a protected carboxylic acid, the ester survives the upstream cyclization steps and is later saponified to allow for divergent amide coupling (e.g., with complex piperidine or pyrrolidine derivatives), enabling the fine-tuning of the molecule's pharmacokinetic (PK) properties[2].
The PD-1/PD-L1 Signaling Axis
Small-molecule inhibitors derived from this intermediate are designed to disrupt the immune evasion mechanisms of tumor cells. By blocking the PD-1/PD-L1 interaction, these compounds prevent the inhibitory signaling cascade that leads to T-cell exhaustion, thereby restoring the immune system's anti-tumor activity[3].
Diagram 1: Mechanism of action of small-molecule PD-1/PD-L1 inhibitors restoring T-cell activity.
Synthetic Workflow
The transformation of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate into a functionalized benzoxazole core requires a two-step sequence: catalytic hydrogenation followed by an acylation/cyclization cascade.
Diagram 2: Synthetic workflow for benzoxazole-based PD-1 inhibitors from the nitrobenzoate core.
Validated Experimental Protocols
The following protocols are self-validating systems designed to maximize yield while suppressing common side reactions (such as hydrodehalogenation)[4].
Protocol 1: Catalytic Hydrogenation to Methyl 3-amino-5-chloro-4-hydroxybenzoate
Expertise & Causality: The reduction of the nitro group must be performed under rigorously controlled conditions. Palladium on Carbon (Pd/C) is highly active; however, applying high hydrogen pressure or elevated temperatures will lead to the undesired hydrodehalogenation (cleavage of the aryl C-Cl bond). Running the reaction at strictly ambient pressure (1 atm) in Ethyl Acetate (EtOAc) ensures complete nitro reduction while preserving the critical chlorine substituent[5].
Step-by-Step Methodology:
-
Preparation: In a rigorously clean, dry 100 mL round-bottom flask, dissolve Methyl 3-chloro-4-hydroxy-5-nitrobenzoate (2.08 g, 8.98 mmol) in HPLC-grade Ethyl Acetate (15 mL).
-
Catalyst Addition: Purge the flask with Argon for 5 minutes. Carefully add 10 wt% Palladium on Carbon (0.57 g, 0.539 mmol, ~6 mol%). Safety Note: Pd/C is pyrophoric; never add dry catalyst to a solvent vapor space in the presence of oxygen.
-
Hydrogenation: Evacuate the flask under mild vacuum and backfill with Hydrogen gas via a balloon. Repeat this purge cycle three times. Stir the suspension vigorously at room temperature (20-25°C) under 1 atm of
for exactly 1 hour. -
In-Process Control (IPC): Monitor reaction completion via LC-MS. The target mass is
. Discontinue immediately upon consumption of the starting material to prevent over-reduction. -
Workup: Purge the system with Argon. Filter the suspension through a tightly packed pad of Celite to remove the catalyst. Wash the filter cake with additional EtOAc (3 × 10 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude ortho-aminophenol. Purify via flash column chromatography (eluting with 0% to 10% MeOH in DCM) to afford the product as a stable solid.
Protocol 2: Benzoxazole Cyclization
Expertise & Causality: The formation of the benzoxazole ring is a two-stage process occurring in one pot: an initial O- or N-acylation followed by dehydrative cyclization. Pyridine is utilized as both the acid scavenger (neutralizing the HCl byproduct of the acylation) and the base catalyst for cyclization. High temperatures (100°C) are required to drive the thermodynamic elimination of water[6].
Step-by-Step Methodology:
-
Acylation: Dissolve Methyl 3-amino-5-chloro-4-hydroxybenzoate (1.0 eq) in anhydrous 1,4-Dioxane (0.2 M concentration). Add anhydrous Pyridine (3.0 eq).
-
Electrophile Addition: Cool the mixture to 0°C. Dropwise, add the desired aryl acid chloride (e.g., 2-(3-bromo-2-methylphenyl)benzoyl chloride, 1.1 eq). Stir at room temperature for 2 hours until intermediate amide formation is confirmed by TLC.
-
Cyclization: Attach a reflux condenser. Heat the reaction mixture to 100°C for 12–16 hours.
-
IPC: Monitor via LC-MS for the disappearance of the intermediate amide and the appearance of the cyclized benzoxazole mass (loss of
, -18 Da). -
Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with 1N aqueous HCl, saturated
, and brine. Dry the organic layer over anhydrous , filter, and concentrate.
Quantitative Data Summary
The table below summarizes the optimized reaction parameters and expected quantitative outcomes for the workflows described above, derived from validated medicinal chemistry campaigns[2][3].
| Reaction Step | Reagents / Catalyst | Temp / Pressure | Reaction Time | Expected Yield | Target Purity (LC-MS) | Key Impurity to Monitor |
| 1. Nitro Reduction | 10% Pd/C, EtOAc, | 25°C / 1 atm | 1.0 Hour | 85 - 92% | > 95% | Des-chloro byproduct |
| 2. Acylation | Ar-COCl, Pyridine | 0°C to 25°C | 2.0 Hours | N/A (One-pot) | N/A | Di-acylated byproduct |
| 3. Cyclization | 1,4-Dioxane (Solvent) | 100°C (Reflux) | 12 - 16 Hours | 65 - 78% | > 90% | Uncyclized amide |
References
- US Patent 10,669,271 B2 - Heterocyclic compounds as immunomodulators.
- WIPO Patent Application WO/2018/119266 A1 - Benzooxazole derivatives as immunomodulators. Provides comprehensive protocols for the ambient-pressure reduction of nitrobenzoate derivatives to prevent hydrodehalogenation during the synthesis of cancer immunotherapeutics.
- European Patent EP 4 212 529 B1 - Heterocyclic compounds as immunomodulators. Describes the downstream functionalization and pharmacological rationale of the benzoxazole core in disrupting the PD-1/PD-L1 signaling axis.
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- 5. WO2019191707A1 - Heterocyclic compounds as immunomodulators - Google Patents [patents.google.com]
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Use of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate as a synthetic intermediate
An In-depth Technical Guide to the Use of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Synthesis
Methyl 3-chloro-4-hydroxy-5-nitrobenzoate is a polysubstituted aromatic compound that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules. Its utility stems from the presence of multiple, orthogonally reactive functional groups—a hydroxyl, a nitro group, a chloro substituent, and a methyl ester—all strategically positioned on a benzene ring. This unique arrangement allows for a wide range of selective chemical transformations, making it a valuable starting material in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] The electron-withdrawing nature of the nitro and ester groups, for instance, activates the chloro substituent for nucleophilic aromatic substitution, while the nitro group itself can be readily reduced to an amine, opening up a plethora of further functionalization possibilities.
This application note provides a comprehensive overview of the properties, synthesis, and key synthetic applications of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate, complete with detailed experimental protocols and safety guidelines.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a synthetic intermediate is paramount for its effective and safe utilization in the laboratory.
| Property | Value | Source |
| CAS Number | 40256-81-3 | [3] |
| Molecular Formula | C8H6ClNO5 | |
| Molecular Weight | 231.59 g/mol | [3][4] |
| Appearance | Powder | |
| Purity | Typically ≥97% | [4] |
| Storage | Room Temperature |
Safety and Handling:
Methyl 3-chloro-4-hydroxy-5-nitrobenzoate is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times when handling this compound.[5][6] All manipulations should be performed in a well-ventilated chemical fume hood.[5][7]
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Synthetic Pathways and Key Transformations
The strategic arrangement of functional groups on the aromatic ring of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate allows for a variety of selective transformations, making it a highly valuable intermediate.
Figure 1: Synthetic utility of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate.
Protocol 1: Reduction of the Nitro Group to an Amine
The reduction of the nitro group to an amine is a fundamental transformation that significantly increases the synthetic utility of the molecule. The resulting amino group can participate in a wide range of subsequent reactions, including diazotization, acylation, and the formation of heterocyclic rings. A common and efficient method for this reduction is catalytic hydrogenation.
Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and high-yielding method for the reduction of aromatic nitro groups. The reaction proceeds under relatively mild conditions and the catalyst can be easily removed by filtration.
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve Methyl 3-chloro-4-hydroxy-5-nitrobenzoate (2.32 g, 10 mmol) in ethyl acetate (100 mL).
-
Catalyst Addition: To this solution, carefully add 10% Pd/C (0.23 g, 10 mol%).
-
Hydrogenation: The flask is then fitted with a hydrogen-filled balloon and the reaction mixture is stirred vigorously at room temperature.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 12-24 hours).
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product, Methyl 3-amino-5-chloro-4-hydroxybenzoate.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Figure 2: Workflow for the reduction of the nitro group.
Protocol 2: O-Alkylation of the Hydroxyl Group
The phenolic hydroxyl group can be readily alkylated to form ethers, a common strategy in drug design to modify solubility and metabolic stability. The Williamson ether synthesis is a classical and reliable method for this transformation.
Rationale: The phenolic proton is acidic and can be deprotonated by a suitable base, such as potassium carbonate, to form a phenoxide. This nucleophilic phenoxide then displaces a halide from an alkyl halide in an SN2 reaction to form the ether.
Experimental Protocol:
-
Reaction Setup: To a solution of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate (2.32 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 50 mL), add potassium carbonate (2.76 g, 20 mmol) and the desired alkyl halide (e.g., benzyl bromide, 1.3 mL, 11 mmol).
-
Reaction Conditions: The reaction mixture is stirred at 70°C for 4-6 hours.
-
Monitoring: The progress of the reaction is monitored by TLC.
-
Work-up: After cooling to room temperature, the reaction mixture is poured into ice-water (200 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford the desired O-alkylated product.
Protocol 3: Hydrolysis of the Methyl Ester
Hydrolysis of the methyl ester to the corresponding carboxylic acid provides a handle for further functionalization, most notably amide bond formation, which is a cornerstone of medicinal chemistry.
Rationale: Base-catalyzed hydrolysis (saponification) is a common method for the cleavage of esters. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate then collapses to form the carboxylate and methanol. Subsequent acidification protonates the carboxylate to yield the carboxylic acid.
Experimental Protocol:
-
Reaction Setup: A solution of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate (2.32 g, 10 mmol) in a mixture of methanol (20 mL) and a 2M aqueous solution of sodium hydroxide (20 mL) is prepared in a round-bottom flask.
-
Reaction Conditions: The mixture is heated to reflux for 2-4 hours, or until saponification is complete as indicated by TLC.
-
Work-up: The reaction mixture is cooled to room temperature and the methanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and acidified to pH 2-3 with concentrated hydrochloric acid.
-
Isolation: The precipitated carboxylic acid is collected by vacuum filtration, washed with cold water, and dried under vacuum.
-
Purity: The resulting 3-chloro-4-hydroxy-5-nitrobenzoic acid is typically of high purity and can be used in subsequent steps without further purification.
Conclusion
Methyl 3-chloro-4-hydroxy-5-nitrobenzoate is a highly functionalized and synthetically valuable intermediate. The protocols detailed in this application note provide a foundation for its use in the synthesis of a diverse range of target molecules. The orthogonal reactivity of its functional groups, coupled with the straightforward nature of their transformations, ensures its continued importance in the fields of pharmaceutical and materials research.
References
- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET.
- PubChem. (n.d.). 3-Chloro-4-methyl-5-nitrobenzoic acid.
- Royal Society of Chemistry. (n.d.). Supporting Information.
- Sigma-Aldrich. (n.d.). methyl 3-chloro-4-hydroxy-5-nitrobenzoate.
- PubChem. (n.d.). Methyl 3-chloro-4-hydroxy-5-methoxybenzoate.
- Sigma-Aldrich. (n.d.). Methyl 3-chloro-4-hydroxy-5-nitrobenzoate.
- FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET.
- MDPI. (2007, September 10). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
- ChemicalBook. (n.d.). methyl 3-chloro-4-hydroxy-5-methoxybenzoate synthesis.
- Chemspace. (n.d.). Methyl 3-amino-4-hydroxy-5-nitrobenzoate.
- Chemrio. (n.d.). NRX-252262,Methyl 3-chloro-4-hydroxy-5-nitrobenzoate.
- CymitQuimica. (n.d.). Methyl 4-chloro-3-hydroxy-5-nitrobenzoate.
- Chem-Impex. (n.d.). 3-Chloro-5-nitrobenzoic acid.
- Benchchem. (n.d.). The Role of Methyl 2-hydroxy-5-nitrobenzoate in Pharmaceutical Innovation.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate.
- ChemicalBook. (2026, January 13). Methyl 3-hydroxy-4-nitrobenzoate.
- Synthesis of methyl 5-chloro-2-nitrobenzoate. (n.d.).
- Capot Chemical. (2018, January 10). MSDS of Methyl 4-chloro-3-methoxy-5-nitrobenzoate.
- Benchchem. (n.d.). A Comparative Guide to the Synthesis of Methyl 3-hydroxy-4-nitrobenzoate: A Cost-Analysis Perspective.
- The Royal Society of Chemistry. (n.d.). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri.
- Organic Syntheses Procedure. (n.d.). m-NITROBENZOIC ACID.
- Benchchem. (n.d.). An In-depth Technical Guide to 3-Chloro-4-nitrobenzoic Acid: Properties, Synthesis, and Applications.
- SIELC Technologies. (2018, May 16). 3-Chloro-4-hydroxy-5-nitrobenzenesulphonic acid.
- SpectraBase. (n.d.). Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate.
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Purification of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate by column chromatography
Application Note: Advanced Chromatographic Purification of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a self-validating, mechanistically grounded protocol for the isolation of highly functionalized acidic phenols using normal-phase silica gel chromatography.
Executive Summary
Methyl 3-chloro-4-hydroxy-5-nitrobenzoate (CAS: 40256-81-3) is a critical aromatic building block frequently utilized in the synthesis of heterocyclic immunomodulators, including advanced PD-1/PD-L1 inhibitors[1]. Following its synthesis via the nitration of methyl 3-chloro-4-hydroxybenzoate, the crude product matrix often contains unreacted starting materials and over-nitrated byproducts. This application note details an optimized protocol for the purification of this compound, emphasizing the mechanistic necessity of mobile phase modifiers to overcome the inherent chromatographic challenges of highly acidic phenols.
Mechanistic Rationale: The "Acidic Phenol" Challenge
Expertise & Experience Insight: The target molecule possesses a phenolic hydroxyl group flanked by three highly electron-withdrawing substituents: an ortho-nitro group, an ortho-chloro group, and a para-ester moiety. This synergistic electron withdrawal drastically reduces the electron density on the phenolic oxygen, lowering its pKa significantly compared to unfunctionalized phenols.
When subjected to standard normal-phase silica gel chromatography, acidic phenols undergo partial ionization or form exceptionally strong hydrogen bonds with the free, active silanol (Si-OH) groups on the stationary phase[2]. This interaction disrupts the theoretical plate equilibrium, manifesting macroscopically as severe band tailing (streaking), poor resolution, and irreversible adsorption to the column.
The Causality of the Solution: To restore a predictable partitioning equilibrium, the mobile phase must be modified with a volatile organic acid (e.g., 0.5% v/v glacial acetic acid or formic acid)[3]. The acidic modifier saturates the active silanol sites and shifts the equilibrium of the analyte entirely to its protonated (neutral) state. This prevents ionic interactions, allowing the compound to partition cleanly between the stationary and mobile phases and elute as a sharp, symmetrical band[4].
Quantitative Data & Physicochemical Profiling
Table 1: Physicochemical Properties of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate
| Property | Value |
| CAS Number | 40256-81-3[5] |
| Molecular Formula | C8H6ClNO5 |
| Molecular Weight | 231.59 g/mol [5] |
| Physical State | Yellow Solid[1] |
| Structural Features | Phenol, Ortho-Nitro, Ortho-Chloro, Para-Ester |
| Chromatographic Behavior | Highly acidic; prone to severe streaking on unmodified silica |
Table 2: TLC Optimization Matrix (Stationary Phase: Silica Gel 60 F254)
| Mobile Phase System | Observation | Mechanistic Causality |
| 70:30 Hexane:EtOAc (No Modifier) | Severe streaking from baseline to Rf 0.4 | Phenol deprotonation and strong hydrogen bonding with active silanol groups[2]. |
| 70:30 Hexane:EtOAc + 0.5% AcOH | Sharp, circular spot at Rf ~0.35 | Acidic modifier suppresses ionization, maintaining a neutral, lipophilic state[3]. |
| 100% DCM (No Modifier) | Compound remains at baseline | Insufficient polarity to overcome silanol interactions. |
| 95:5 DCM:MeOH + 0.5% AcOH | Sharp spot at Rf ~0.50 | Alternative system; useful for highly retained, polar impurities[4]. |
Experimental Protocol: Self-Validating Workflow
Phase A: Mobile Phase Preparation & TLC Validation
-
Solvent Preparation: Prepare a stock solution of the mobile phase using Hexane and Ethyl Acetate (EtOAc).
-
Acidification: Add exactly 0.5% (v/v) Glacial Acetic Acid to both the non-polar (Hexane) and polar (EtOAc) reservoirs.
-
Causality: Maintaining a constant acid concentration across the gradient prevents baseline drift and ensures continuous suppression of ionization throughout the run[3].
-
-
Self-Validation Check: Spot the crude mixture on two silica gel TLC plates. Develop Plate 1 in unmodified 70:30 Hexane:EtOAc and Plate 2 in the acidified solvent. Proceed to column packing only if Plate 2 confirms a tight, circular spot without tailing.
Phase B: Column Packing & Equilibration
-
Resin Selection: Select a glass column appropriate for the scale (typically 30–50 g of 230–400 mesh silica gel per 1 g of crude product).
-
Slurry Packing: Prepare a slurry of silica gel in the initial acidified mobile phase (100% Hexane + 0.5% Acetic Acid).
-
Causality: Slurry packing with the acidified solvent pre-conditions the active silanol groups, preventing the target compound from encountering unmodified silica upon loading[2].
-
-
Bed Consolidation: Pack the column using compressed air to ensure a tightly packed, uniform bed without channeling.
Phase C: Sample Application (Dry Loading)
-
Dissolution: Dissolve the crude Methyl 3-chloro-4-hydroxy-5-nitrobenzoate in a minimum volume of a highly soluble, volatile solvent (e.g., Acetone or Tetrahydrofuran).
-
Adsorption: Add deactivated silica gel or Celite 545 (approx. 2–3 times the mass of the crude) to the solution. Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.
-
Causality: The target compound has low solubility in pure hexane. Wet loading would require a large volume of solvent, causing severe band broadening. Dry loading ensures the sample enters the column as an infinitely narrow band, maximizing theoretical plates.
-
-
Loading: Carefully pour the dry powder onto the flat surface of the packed column bed and top with a 1 cm layer of clean sand to protect the bed during solvent addition.
Phase D: Gradient Elution & Fractionation
-
Elution: Begin elution with 100% Hexane (+0.5% AcOH), gradually increasing the EtOAc concentration in 5% increments.
-
Fractionation: Non-polar impurities (e.g., unreacted esters lacking the nitro/chloro groups) will elute first. The target compound typically elutes between 15% to 25% EtOAc. Collect fractions in uniform volumes (e.g., 20 mL).
-
Self-Validation Check: Monitor fractions via TLC (UV active at 254 nm). Co-spot fractions against the crude mixture to confirm the identity of the sharp, yellow-tinted band.
Phase E: Post-Elution Processing
-
Pooling: Pool fractions containing the pure target compound and concentrate under reduced pressure (Rotary Evaporator).
-
Azeotropic Removal:
-
Causality: Acetic acid has a higher boiling point than hexane/EtOAc and will concentrate in the flask, potentially degrading the product or complicating downstream NMR analysis.
-
Action: Add 10–20 mL of Toluene to the flask and re-evaporate. Toluene forms an azeotrope with acetic acid, effectively stripping it from the final solid.
-
-
Drying: Dry the resulting yellow solid under high vacuum to a constant weight and calculate the recovery yield.
Workflow Visualization
Workflow and mechanistic rationale for purifying acidic phenols via modified silica gel chromatography.
References
1.[1] European Patent Office. "HETEROCYCLIC COMPOUNDS AS IMMUNOMODULATORS - EP 4212529 B1". Googleapis.com. Available at: 2.[2] Teledyne Labs. "Silica Gel Column Chromatography". Teledynelabs.com. Available at: 3.[5] Sigma Aldrich. "Methyl 3-chloro-4-hydroxy-5-nitrobenzoate | 40256-81-3". Sigmaaldrich.com. Available at: 4.[4] Common Organic Chemistry. "Solvent Systems for Silica Gel Column Chromatography". Commonorganicchemistry.com. Available at: 5.[3] Benchchem. "2,3,5-Trimethylphenol | 70969-66-3 (Chromatography Troubleshooting Guidelines)". Benchchem.com. Available at:
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- 4. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 5. Methyl 3-chloro-4-hydroxy-5-nitrobenzoate | 40256-81-3 [sigmaaldrich.com]
Application Note: Methyl 3-Chloro-4-hydroxy-5-nitrobenzoate as a Key Building Block for Benzoxazole-Based Immunomodulators
Introduction & Chemical Profile
Methyl 3-chloro-4-hydroxy-5-nitrobenzoate (CAS 40256-81-3) is a highly versatile, polyfunctionalized aromatic building block widely utilized in modern medicinal chemistry[1]. Its unique substitution pattern—featuring a methyl ester, a chlorine atom, a phenolic hydroxyl group, and a nitro group—makes it an ideal precursor for the synthesis of complex heterocyclic scaffolds, particularly benzoxazoles.
In recent drug development campaigns, derivatives of this compound have emerged as critical intermediates in the synthesis of small-molecule immunomodulators, specifically inhibitors targeting the PD-1/PD-L1 immune checkpoint pathway[2]. The strategic placement of the functional groups allows for a highly controlled, sequential synthetic workflow:
-
Nitro Group : Serves as a masked amine. Upon reduction, it provides the requisite 2-aminophenol motif necessary for benzoxazole cyclization.
-
Hydroxyl Group : Acts as the internal nucleophile during the cyclodehydration step.
-
Chlorine Atom : Exerts an electron-withdrawing inductive effect that modulates the pKa of the adjacent hydroxyl group, while also providing a unique steric profile that often enhances the target molecule's binding affinity in biological pockets.
-
Methyl Ester : Functions as a stable protecting group during heterocycle formation, which can later be hydrolyzed and derivatized into various amides to explore structure-activity relationships (SAR).
Synthetic Workflow & Mechanistic Insights
The transformation of methyl 3-chloro-4-hydroxy-5-nitrobenzoate into a biologically active benzoxazole derivative typically follows a three-stage sequence: chemoselective reduction, dehydrative cyclization, and downstream functionalization.
Fig 1. Three-stage synthetic workflow from the nitrobenzoate building block to the target API.
Mechanistic Causality in Cyclodehydration
The formation of the benzoxazole core from the reduced intermediate (a 2-aminophenol derivative) and a carboxylic acid proceeds via an initial
Because the chlorine atom at the C3 position is electron-withdrawing, it significantly lowers the nucleophilicity of the adjacent C4-hydroxyl group. Consequently, the intramolecular attack (the transition from the
Fig 2. Mechanistic pathway of benzoxazole cyclodehydration from 2-aminophenol derivatives.
Quantitative Data & Optimization
Optimization of Nitro Reduction
Chemoselective reduction of the nitro group in the presence of an aryl chloride is notoriously challenging due to the competing hydrodehalogenation reaction. Table 1 summarizes the optimization data, demonstrating why ambient pressure hydrogenation in ethyl acetate is the superior method.
Table 1: Comparison of Nitro Reduction Conditions
| Reducing Agent | Solvent | Temp / Pressure | Yield (%) | Causality & Observations |
| H₂, 10% Pd/C | EtOAc | RT, 1 atm | 92% | Optimal. Low H₂ solubility in EtOAc prevents C-Cl cleavage[2]. |
| H₂, 10% Pd/C | MeOH | RT, 1 atm | 75% | Suboptimal. Minor hydrodehalogenation observed due to protic solvent. |
| Fe, NH₄Cl | EtOH/H₂O | 80 °C | 85% | Messy workup; iron salts trap the highly polar aminophenol product. |
| SnCl₂ | DMF | RT | 60% | Low yield; difficult purification and trace heavy metal contamination. |
Optimization of Benzoxazole Cyclization
Table 2: Comparison of Cyclization Methodologies
| Method | Reagents | Conditions | Yield (%) | Causality & Observations |
| Conventional | R-COOH, PPA | 150 °C, 3 h | 65% | High thermal energy overcomes low OH nucleophilicity, but causes degradation[4]. |
| Microwave | R-COOH, PPA | 150 °C, 15 min | 88% | Optimal. Rapid, uniform heating minimizes degradation and maximizes yield[3]. |
| Orthoester | R-C(OMe)₃, p-TsOH | Toluene, Reflux, 4 h | 82% | Excellent for aliphatic substituents; avoids water byproduct entirely. |
Experimental Protocols
The following protocols are designed to be self-validating systems, ensuring high reproducibility for drug development professionals.
Protocol A: Chemoselective Catalytic Hydrogenation (Nitro Reduction)
Adapted from validated patent literature for PD-1/PD-L1 immunomodulators[2].
Objective: Reduce methyl 3-chloro-4-hydroxy-5-nitrobenzoate to methyl 3-amino-5-chloro-4-hydroxybenzoate without inducing hydrodehalogenation.
-
Preparation : In a rigorously dried, 100 mL round-bottom flask, dissolve methyl 3-chloro-4-hydroxy-5-nitrobenzoate (2.08 g, 8.98 mmol) in anhydrous ethyl acetate (15 mL).
-
Catalyst Addition : Carefully add Palladium on Carbon (10 wt% Pd, 0.57 g, 0.539 mmol) to the solution. Note: Add the catalyst under a gentle stream of nitrogen to prevent spontaneous ignition of solvent vapors.
-
Hydrogenation : Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction under an ambient pressure of hydrogen (1 atm) using a hydrogen balloon.
-
Monitoring : Stir the suspension vigorously at room temperature for 1 hour. The reaction is self-validating: the initial yellow solution will clarify as the nitro compound is consumed. Confirm completion via TLC (Hexanes/EtOAc 1:1; the product amine will stain positively with ninhydrin).
-
Workup : Filter the resulting suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the filter cake thoroughly with additional EtOAc (3 × 20 mL).
-
Isolation : Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography (eluting with a gradient of 0% to 10% MeOH in DCM) to afford the pure aminophenol.
Protocol B: Microwave-Assisted Benzoxazole Cyclization
Adapted from rapid condensation methodologies[3].
Objective: Construct the benzoxazole core via condensation with a substituted carboxylic acid.
-
Preparation : In a 10 mL microwave-safe vessel, combine methyl 3-amino-5-chloro-4-hydroxybenzoate (1.0 mmol) and the desired carboxylic acid (1.0 mmol).
-
Activation : Add Polyphosphoric acid (PPA, ~2.0 g) to the vessel. Thoroughly mix the reactants using a glass stirring rod until a homogenous paste is formed.
-
Irradiation : Seal the vessel and place it in a dedicated microwave synthesizer. Irradiate the mixture at 300 W, maintaining a temperature of 150 °C for 15 minutes.
-
Quenching : Allow the vessel to cool to room temperature. Carefully pour the viscous mixture into a beaker containing crushed ice (20 g) and stir vigorously until the PPA hydrolyzes and the product precipitates.
-
Extraction : Neutralize the aqueous phase with saturated NaHCO₃ solution to pH 7. Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification : Purify the crude 2-substituted-7-chloro-benzoxazole-5-carboxylate by silica gel chromatography.
Protocol C: Downstream Ester Hydrolysis and Amide Coupling
Objective: Convert the methyl ester into an amide pharmacophore.
-
Saponification : Dissolve the benzoxazole ester (1.0 mmol) in a 3:1 mixture of THF/H₂O (8 mL). Add LiOH·H₂O (3.0 mmol) and stir at room temperature for 4 hours. Acidify with 1M HCl to pH 3, extract with EtOAc, and concentrate to yield the free carboxylic acid.
-
Amidation : Dissolve the resulting acid (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (3.0 mmol). Stir for 15 minutes to form the active ester.
-
Coupling : Add the desired primary or secondary amine (1.2 mmol). Stir at room temperature for 2 hours.
-
Isolation : Dilute with water (20 mL) to precipitate the final target API. Filter, wash with water, and dry under high vacuum.
References
- US10669271B2 - Heterocyclic compounds as immunomodulators Google Patents URL
- Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids Benchchem URL
- Application of N-Formyl-2-aminophenol in the Synthesis of Benzoxazoles Benchchem URL
- Methyl 3-chloro-4-hydroxy-5-nitrobenzoate | 40256-81-3 Sigma-Aldrich URL
Sources
Advanced Analytical Techniques for the Characterization of Substituted Benzoates: An Application Note
Introduction
Substituted benzoates are ubiquitous across the pharmaceutical, chemical, and food industries, functioning as active pharmaceutical ingredients (APIs), synthetic intermediates, and antimicrobial preservatives. The precise characterization of these compounds—encompassing structural elucidation, purity determination, and trace quantification—requires a robust, multi-modal analytical strategy. This application note details the theoretical grounding and field-proven experimental protocols for characterizing substituted benzoates using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Section 1: Chromatographic Separation & Trace Quantification
Causality & Methodological Choices
Chromatographic techniques must be selected based on the volatility, polarity, and matrix complexity of the substituted benzoate. Reverse-Phase HPLC (RP-HPLC) coupled with UV or Diode Array Detection (DAD) is the gold standard for non-volatile or thermally labile benzoates due to the strong UV chromophore of the aromatic ring. The retention factor in RP-HPLC correlates strongly with the relative hydrophobicity of the substituent (e.g., chloro- vs. amino- substitutions), while electronic parameters also dictate column affinity[1].
Conversely, GC-MS is deployed for trace analysis in complex matrices (e.g., detecting sodium benzoate in food products) due to its superior sensitivity and specificity[2]. However, because free carboxylic acids can cause severe peak tailing in GC due to hydrogen bonding with the stationary phase, benzoates often require derivatization (e.g., via isobutyl chloroformate) or are analyzed directly if already esterified[3].
Protocol 1: RP-HPLC-UV Analysis of Monosubstituted Benzoates
Self-Validation Mechanism: This protocol incorporates a System Suitability Test (SST) using a resolution mixture to ensure column efficiency and resolution (
-
Mobile Phase Preparation: Prepare a gradient system consisting of Solvent A (0.1% Formic Acid in HPLC-grade
) and Solvent B (0.1% Formic Acid in Acetonitrile). Degas via sonication for 15 minutes. -
Standard Preparation: Dissolve the substituted benzoate standard in a 50:50 mixture of Solvent A and B to yield a 1.0 mg/mL stock. Dilute to working concentrations (1–100 µg/mL).
-
Chromatographic Conditions:
-
Column: C18, 250 mm × 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm (primary) and 230 nm (secondary).
-
-
Gradient Program: 0–5 min (20% B), 5–15 min (linear gradient to 80% B), 15–20 min (hold at 80% B), 20–25 min (return to 20% B for re-equilibration).
-
System Suitability & Validation: Inject an SST mixture of 2-fluorobenzoate and 4-fluorobenzoate. Proceed only if the tailing factor is
and theoretical plates ( ) . The amount of substrate consumed can be precisely quantified by comparing peak areas to the validated calibration curve[4].
Protocol 2: GC-MS FASST Analysis of Trace Benzoates
Self-Validation Mechanism: The combination of the standard addition method with sample dilution compensates for matrix effects, ensuring quantitative reliability[3].
-
Sample Derivatization (If analyzing free acids): Subject the sample to aqueous-phase isobutyl chloroformate-mediated derivatization followed by dispersive liquid-liquid microextraction (DLLME)[3].
-
Instrument Setup: Equip the GC-MS with a capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).
-
Temperature Program: Initial oven temperature 60°C (hold 1 min), ramp at 10°C/min to 250°C, hold for 5 min.
-
Mass Spectrometry: Operate in Fast Automated Scan/SIM Type (FASST) mode to acquire both full-scan spectra for library matching and Selected Ion Monitoring (SIM) for high-sensitivity quantification of characteristic ions (e.g.,
105 for the benzoyl cation)[5].
Section 2: Structural Elucidation via NMR Spectroscopy
Causality & Methodological Choices
While chromatography provides quantitative purity, NMR spectroscopy is indispensable for absolute structural confirmation, particularly for determining the regiochemistry of substitutions (ortho, meta, para). Quantitative 1H-NMR (qNMR) has emerged as a powerful tool for monitoring biocatalytic transformations of substituted benzoates because it simultaneously provides structural data and absolute quantification without requiring authentic standards for every downstream metabolite[6]. Furthermore, 13C and 119Sn NMR are utilized to study the coordination chemistry and donor-acceptor complexes of substituted benzoates in varying solvents[7].
Protocol 3: qNMR Profiling of Benzoate Biocatalysis
Self-Validation Mechanism: The use of an internal standard with a known, highly pure concentration ensures that integration values are absolutely calibrated against a primary reference material, making the system self-contained.
-
Sample Preparation: Extract the reaction mixture containing the substituted benzoate and its metabolites using ethyl acetate. Evaporate the solvent under a gentle stream of
. -
NMR Solvent & Internal Standard: Reconstitute the dried extract in 600 µL of Deuterated Dimethyl Sulfoxide (DMSO-
) containing exactly 1.0 mM of 3-(trimethylsilyl)propionic-2,2,3,3- acid (TSP) as the internal standard. -
Data Acquisition: Acquire 1H-NMR spectra at 298 K on a high-field spectrometer (e.g., 600 MHz). Critical Step: Use a 30° pulse angle and set the relaxation delay (
) to at least 5 times the longest longitudinal relaxation time ( ) of the analytes (typically 10–15 seconds) to ensure complete spin relaxation and quantitative accuracy[6]. -
Data Processing & Quantification: Phase and baseline-correct the spectra. Integrate the distinct aromatic resonances of the substituted benzoate against the TSP reference peak (0.0 ppm). Calculate the absolute concentration using the integration ratio.
Data Presentation
Table 1: Analytical Figures of Merit for Substituted Benzoate Characterization
| Analytical Technique | Primary Application | Key Analytes / Targets | Typical LOD / Sensitivity | Key Advantage |
| RP-HPLC-UV | Purity, Reaction Monitoring | Halogenated & Amino-benzoates | 0.05 - 0.1 µg/mL | High reproducibility; no derivatization required for non-volatiles. |
| GC-MS (FASST) | Trace Preservative Analysis | Sodium Benzoate, Parabens | 0.02 - 0.05 mg/L | Exceptional sensitivity; dual Scan/SIM confirms identity and quantity. |
| qNMR (1H, 19F) | Regiochemistry, Biocatalysis | Fluoro- & Methoxy-benzoates | ~0.05 mM | Absolute quantification without standards; simultaneous structural proof. |
| 13C / 119Sn NMR | Coordination Chemistry | Triphenyltin 4-substituted benzoates | N/A (Structural) | Resolves donor-acceptor complex stoichiometry in coordinating solvents. |
Visualizations
Caption: Analytical workflow for the comprehensive characterization of substituted benzoates.
Caption: Self-validating quantitative NMR (qNMR) workflow for substituted benzoate profiling.
References
-
Effect of substituted benzoates on p-aminohippurate transport in dog renal membrane vesicles. PubMed (nih.gov). 1
-
Analysis of Food Preservatives by GC/MS. Shimadzu. 2
-
Application News: Analysis of Food Preservatives by GC/MS. gcms.cz. 5
-
An Application of Gas Chromatography-Mass Spectrometry (GC-MS) Fast Automated Scan/SIM Type (FASST) in Determining the Preservative Levels in Foods. SCIRP. 3
-
Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. PMC (nih.gov). 6
-
Reactivity of Toluate Dioxygenase with Substituted Benzoates and Dioxygen. ASM Journals. 4
-
13C and 119Sn NMR spectra of some triphenyltin 4-substituted benzoates dissolved in coordinating and non-coordinating solvents. Academia.edu. 7
Sources
- 1. Effect of substituted benzoates on p-aminohippurate transport in dog renal membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Food Preservatives by GC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. An Application of Gas Chromatography-Mass Spectrometry (GC-MS) Fast Automated Scan/SIM Type (FASST) in Determining the Preservative Levels in Foods [scirp.org]
- 4. journals.asm.org [journals.asm.org]
- 5. gcms.cz [gcms.cz]
- 6. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academia.edu [academia.edu]
Application Note: Nitrobenzoate Esters in Pharmaceutical Synthesis
Executive Summary
Nitrobenzoate esters, particularly those derived from p-nitrobenzoic acid (PNBA), are indispensable structural motifs and transient intermediates in modern pharmaceutical synthesis. Their utility spans two primary domains: serving as robust precursors in the synthesis of local anesthetic active pharmaceutical ingredients (APIs)[1], and acting as highly efficient stereochemical inversion agents in the Mitsunobu reaction[2]. This application note provides a deep dive into the mechanistic rationale behind utilizing nitrobenzoate esters, supported by validated, self-consistent experimental protocols designed for drug development professionals.
Mechanistic Rationale: The Nitro Group Advantage
The strategic use of p-nitrobenzoate esters is dictated by the unique electronic properties of the nitro (
-
Amine Masking in API Synthesis: Direct esterification of p-aminobenzoic acid (PABA) is often plagued by side reactions, including N-alkylation, oxidation, and zwitterion formation. The nitro group serves as an oxidation-resistant, "masked" amine that easily withstands harsh esterification conditions and can be quantitatively reduced in the final synthetic step[3].
-
Enhanced Acidity and Electrophilicity in Mitsunobu Inversion: In stereocenter inversion workflows, PNBA is vastly superior to unsubstituted benzoic acid. The electron-withdrawing nitro group lowers the
of the acid, ensuring rapid protonation of the Mitsunobu betaine intermediate[2]. Furthermore, it renders the carbonyl carbon of the resulting ester highly electrophilic, allowing for extremely mild hydrolysis that preserves sensitive functional groups (e.g., lactones) elsewhere on the molecule[4].
Quantitative Comparison: Benzoic Acid vs. p-Nitrobenzoic Acid
Summarized below is the thermodynamic and kinetic data that dictates the selection of PNBA over standard benzoic acid in complex syntheses.
| Property | Benzoic Acid | p-Nitrobenzoic Acid | Impact on Pharmaceutical Synthesis |
| 4.20 | 3.41 | Lower | |
| Ester Hydrolysis | Strong base (e.g., NaOH, reflux) | Mild base (e.g., | Enables selective unmasking of the inverted alcohol without cleaving sensitive lactone rings[4]. |
| Mitsunobu Yield | 60–75% (Typical) | 85–95% (Typical) | Enhanced electrophilicity of the activated complex drives the reaction to near-quantitative completion[2]. |
Application I: Precursors in Anesthetic API Synthesis
Local anesthetics such as Procaine and Benzocaine rely on the p-aminobenzoate pharmacophore. Industrially and in discovery labs, these are synthesized via a p-nitrobenzoate intermediate.
Protocol 1: Synthesis of Diethylaminoethyl p-Nitrobenzoate
Objective: To synthesize the Procaine precursor via azeotropic Fischer esterification, utilizing thermodynamic control to maximize yield.
Materials:
-
p-Nitrobenzoic acid (1.0 eq)
-
Diethylaminoethanol (1.75 eq)
-
Xylene (solvent)
-
Formic acid or Sulfuric acid (catalyst)
Step-by-Step Methodology:
-
Reaction Setup: Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser with p-nitrobenzoic acid and xylene[3].
-
Reagent Addition: Add diethylaminoethanol and a catalytic amount of acid.
-
Causality: Using an excess of the amino alcohol (1.75 eq) and continuously removing water via the Dean-Stark trap shifts the thermodynamic equilibrium entirely toward the ester product[5].
-
-
Reflux: Heat the mixture to reflux (approx. 140 °C) until water ceases to collect in the trap (typically 4–6 hours).
-
Quench and Separation: Cool the reaction mixture to 60 °C and add 5% aqueous sodium hydroxide.
-
Causality: The NaOH neutralizes the acid catalyst and converts any unreacted p-nitrobenzoic acid into its water-soluble sodium salt. This forces a clean biphasic separation, leaving the pure ester in the organic layer[5].
-
-
Isolation: Separate the organic xylene layer. The resulting solution contains high-purity diethylaminoethyl p-nitrobenzoate, which can be directly subjected to catalytic hydrogenation (
, Pd/C) to yield Procaine[3].
Workflow for the synthesis of Procaine via a p-nitrobenzoate intermediate.
Application II: Stereochemical Inversion via Mitsunobu Reaction
In the development of chiral drugs (e.g., tetrahydro-2-benzazepines or nucleoside analogs), researchers often need to invert a specific secondary alcohol stereocenter. The Mitsunobu reaction using PNBA is the gold standard for this transformation[4].
Protocol 2: Mitsunobu Inversion and Mild Hydrolysis
Objective: To invert the stereocenter of a secondary alcohol with high enantiomeric excess (>99%) and unmask it without degrading the molecule[2].
Materials:
-
Chiral secondary alcohol (1.0 eq)
-
p-Nitrobenzoic acid (1.5 eq)
-
Triphenylphosphine (
, 1.5 eq) -
Diisopropyl azodicarboxylate (DIAD, 1.5 eq)
-
Anhydrous THF
-
Potassium carbonate (
) and Methanol
Step-by-Step Methodology:
-
Activation: Dissolve the secondary alcohol,
, and p-nitrobenzoic acid in anhydrous THF under an inert atmosphere ( /Argon) at 0 °C.-
Causality: Cooling the system minimizes side reactions (such as elimination) during the highly exothermic activation phase.
-
-
Coupling: Add DIAD dropwise over 15 minutes.
-
Causality: DIAD reacts with
to form a betaine intermediate, which rapidly deprotonates the highly acidic PNBA. The alcohol then attacks the phosphonium species, creating an electrophilic leaving group[2].
-
-
Inversion: Allow the reaction to warm to room temperature and stir for 2–4 hours. The p-nitrobenzoate anion attacks the activated alcohol via a strict
mechanism, resulting in complete stereochemical inversion. -
Mild Hydrolysis: Concentrate the mixture in vacuo, then dissolve the crude p-nitrobenzoate ester in methanol. Add
(0.5 eq) and stir at 4 °C for 30 minutes.-
Causality: The electron-withdrawing nitro group makes the ester highly susceptible to methanolysis. Performing this at 4 °C selectively cleaves the p-nitrobenzoate ester while preventing the cleavage of other sensitive groups (e.g., lactones)[4].
-
-
Purification: Neutralize with mild acid, extract with diethyl ether, and purify via flash chromatography to isolate the inverted alcohol.
Mechanism of Mitsunobu stereochemical inversion using p-nitrobenzoic acid.
Conclusion
Nitrobenzoate esters are far more than simple protecting groups; they are active participants in driving the thermodynamics and stereochemistry of pharmaceutical synthesis. By leveraging the electron-withdrawing nature of the nitro group, chemists can achieve clean azeotropic esterifications for anesthetic APIs and execute highly selective stereochemical inversions under remarkably mild conditions.
References
1.[5] US3660411A - Esterification process - Google Patents. 5 2.[4] Synthesis and pharmacological evaluation of like- and unlike-configured tetrahydro-2-benzazepines with α- substituted benzyl - RSC Publishing. 4 3.[1] Two step continuous-flow synthesis of benzocaine (2020) - Alexandre de S. França. 1 4.[3] DE2006896C3 - Process for the preparation of diethylaminoethyl p-nitrobenzoate - Google Patents. 3 5.[6] Efficient Chemo-Enzymatic Flow Synthesis of High Value Amides and Esters - MDPI. 6 6.[2] Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid: A Separation-Friendly Bifunctional Reagent - Thieme Connect. 2
Sources
- 1. Two step continuous-flow synthesis of benzocaine (2020) | Alexandre de S. França | 11 Citations [scispace.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. DE2006896C3 - Process for the preparation of diethylaminoethyl p-nitrobenzoate - Google Patents [patents.google.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. US3660411A - Esterification process - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
Application Note: Derivatization of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate for Fragment-Based Drug Discovery
Scaffold Rationale & Structural Dynamics
In the landscape of small-molecule immunotherapy, fragment-based drug discovery (FBDD) relies heavily on highly functionalized, privileged scaffolds. Methyl 3-chloro-4-hydroxy-5-nitrobenzoate (CAS 40256-81-3) has emerged as a critical building block, particularly in the synthesis of heterocyclic immunomodulators targeting the PD-1/PD-L1 immune checkpoint axis .
As a Senior Application Scientist, selecting this specific benzoate derivative is a deliberate choice driven by its orthogonal reactivity and optimal pharmacophore positioning:
-
C5-Nitro & C4-Hydroxyl Groups: This contiguous arrangement serves as a latent ortho-aminophenol. Upon controlled reduction, it provides the exact nucleophilic anchors required for tandem condensation-oxidation reactions to build benzoxazole or benzimidazole cores.
-
C3-Chloro Substituent: Halogen incorporation at this position is not merely structural; it enhances the Lipophilic Ligand Efficiency (LLE). In PD-L1 inhibitors, this chlorine atom occupies a specific hydrophobic sub-pocket at the PD-L1 dimer interface, stabilizing the protein-ligand complex through halogen bonding .
-
C1-Methyl Ester: Acts as a stable protecting group during harsh oxidative cyclizations, which can later be hydrolyzed or reduced for late-stage functionalization (e.g., attaching solubilizing piperidine or pyrrolidine motifs).
Experimental Methodologies & Causality
The conversion of this scaffold into a bioactive benzoxazole requires precise chemoselectivity. The following self-validating protocols detail the critical transformation from the nitrobenzoate to the heterocyclic core.
Protocol A: Chemoselective Catalytic Hydrogenation
Objective: Reduce the C5-nitro group to an amine without triggering hydrodehalogenation of the C3-chlorine.
Causality & Insight: The presence of a halogen adjacent to a reducible nitro group presents a classic chemoselectivity challenge. Standard hydrogenation can inadvertently cleave the C-Cl bond. To prevent this, the reaction is strictly controlled at ambient hydrogen pressure and limited to a 1-hour duration. Furthermore, the electron-withdrawing nature of the para-ester and the ortho-hydroxyl group thermodynamically stabilizes the C-Cl bond against oxidative addition by the palladium catalyst .
Step-by-Step Procedure:
-
Preparation: Dissolve Methyl 3-chloro-4-hydroxy-5-nitrobenzoate (2.08 g, 8.98 mmol) in 15 mL of anhydrous ethyl acetate (EtOAc) in a round-bottom flask.
-
Catalyst Addition: Carefully add Palladium on Carbon (Pd/C, 10 wt%, 0.57 g, 0.539 mmol) under an inert argon atmosphere to prevent auto-ignition.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas via a balloon (ambient pressure, 1 atm). Stir vigorously at 25 °C for exactly 1 hour.
-
Filtration: Filter the resulting dark suspension through a tightly packed pad of Celite® to remove the catalyst. Wash the pad with an additional 20 mL of EtOAc.
-
Concentration: Remove the solvent under reduced pressure to yield Methyl 3-amino-5-chloro-4-hydroxybenzoate as a crude solid.
Validation Checkpoint: Analyze the crude product via LC-MS. The disappearance of the starting material (
232.0) and the emergence of a single major peak at202.0 (M+H)⁺ confirms successful reduction. Any peak at 168.0 indicates unwanted hydrodehalogenation, signaling that the reaction was left too long or pressure was too high.
Protocol B: Tandem Schiff Base Formation and Oxidative Cyclization
Objective: Construct the benzoxazole core via condensation with an aryl aldehyde followed by DDQ-mediated oxidation.
Causality & Insight: Benzoxazole formation proceeds via a transient benzoxazoline intermediate. This requires a strategic biphasic solvent approach. Step 1 (Schiff base formation) is thermodynamically driven by water elimination in a protic solvent (ethanol). However, Step 2 (oxidative aromatization) utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which requires an aprotic environment (dichloromethane) to prevent competitive oxidation of the solvent and to maximize the reagent's redox potential .
Step-by-Step Procedure:
-
Condensation: Mix the crude Methyl 3-amino-5-chloro-4-hydroxybenzoate (1.04 g, 5.16 mmol) and a selected aryl aldehyde (e.g., 3-bromo-2-methylbenzaldehyde, 0.98 g, 4.92 mmol) in 25 mL of absolute Ethanol (EtOH). Stir at room temperature for 1 hour.
-
Solvent Swap: Concentrate the mixture completely under reduced pressure to remove EtOH and the water byproduct, driving the imine equilibrium forward.
-
Oxidation: Redissolve the crude Schiff base in 25 mL of anhydrous Dichloromethane (DCM). Add DDQ (1.12 g, 4.92 mmol) in one portion. The solution will immediately darken. Stir at room temperature for 30 minutes.
-
Quenching & Extraction: Quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate (
) to neutralize the DDQH₂ byproduct. Extract the aqueous layer with DCM (3 x 15 mL), dry the combined organics over , and concentrate.
Validation Checkpoint: The formation of the benzoxazole core is confirmed by a mass shift of -2 Da from the imine intermediate (loss of 2 protons during aromatization). A distinct isotopic pattern characteristic of the retained chlorine atom (3:1 ratio) must be observed in the mass spectrum.
Quantitative Data Summary
The following table summarizes the reaction metrics, demonstrating the efficiency and reliability of this derivatization workflow.
| Reaction Phase | Reagents / Catalyst | Solvent | Time | Temp | Yield | Analytical LC-MS (M+H)⁺ |
| 1. Nitro Reduction | Pd/C (10 wt%), | EtOAc | 1.0 h | 25 °C | >95% (Crude) | 202.0 (Target Amine) |
| 2. Schiff Base Formation | Aryl Aldehyde (0.95 eq) | EtOH | 1.0 h | 25 °C | N/A (Tandem) | Intermediate Mass |
| 3. Oxidative Cyclization | DDQ (0.95 eq) | DCM | 0.5 h | 25 °C | 75-82% | Target-dependent (e.g., 380.0) |
Visualizing the Synthetic Workflow
Fig 1: Synthetic workflow for benzoxazole derivatization from the starting benzoate scaffold.
Biological Application: PD-1/PD-L1 Pathway Modulation
The ultimate goal of derivatizing Methyl 3-chloro-4-hydroxy-5-nitrobenzoate is the generation of potent immunomodulators. The resulting benzoxazole derivatives act as small-molecule inhibitors of the Programmed Cell Death Protein 1 (PD-1) and its ligand (PD-L1).
Unlike large monoclonal antibodies, these small molecules penetrate the tumor microenvironment efficiently. They bind directly to the PD-L1 dimer interface, inducing PD-L1 internalization or sterically occluding the PD-1 binding site. This blockade prevents the recruitment of SHP-1/2 phosphatases in the T-cell, thereby rescuing T-cell receptor (TCR) signaling from exhaustion and restoring anti-tumor immunity .
Fig 2: Mechanism of action for small-molecule PD-L1 inhibitors restoring T-cell activation.
References
- Title: Heterocyclic compounds as immunomodulators (US10669271B2)
- Title: Benzooxazole derivatives as immunomodulators (WO2018119266A1)
- Title: Heterocyclic compounds as immunomodulators (WO2019191707A1)
Troubleshooting & Optimization
Improving the yield of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to help you troubleshoot and optimize the synthesis of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate .
This compound is a highly valuable building block in drug discovery, particularly in the development of heterocyclic immunomodulators targeting the PD-1/PD-L1 pathway[1]. However, the strong activating effect of the phenol hydroxyl group makes the aromatic ring highly susceptible to over-reaction, leading to poor regioselectivity, over-nitration, and ester hydrolysis.
This guide provides field-proven, self-validating methodologies to maximize your yield and purity.
Mechanistic Rationale & Reaction Pathway
The synthesis is a two-step electrophilic aromatic substitution (EAS) sequence starting from methyl 4-hydroxybenzoate.
-
Chlorination: The hydroxyl group directs the incoming chlorine electrophile to the ortho position.
-
Nitration: The remaining open ortho position (between the hydroxyl and the ester) is nitrated.
Because the ring is highly electron-rich, standard harsh nitrating conditions (like H₂SO₄/HNO₃) will cause oxidative degradation or ester hydrolysis. We must moderate the electrophilicity of the nitronium ion by using glacial acetic acid[2].
Fig 1: Reaction workflow and common side-reactions in substituted benzoate synthesis.
Standard Operating Procedure (SOP): Optimized Methodologies
Protocol A: Chlorination to Methyl 3-chloro-4-hydroxybenzoate
Causality: Using sulfuryl chloride (SO₂Cl₂) instead of chlorine gas provides precise stoichiometric control, preventing the formation of dichlorinated impurities.
-
Charge an oven-dried round-bottom flask with methyl 4-hydroxybenzoate (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Cool the suspension to 0 °C under an inert nitrogen atmosphere.
-
Add SO₂Cl₂ (1.05 eq) dropwise over 30 minutes. Note: Slow addition prevents localized excess of the chlorinating agent.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Self-Validation Checkpoint: Pull a 10 µL aliquot, dilute in 1 mL acetonitrile, and run a rapid LC-MS. The protocol is validated to proceed only if the M+ peak corresponds exclusively to the monochlorinated mass with <2% unreacted starting material[3].
-
Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate under reduced pressure.
Protocol B: Nitration to Methyl 3-chloro-4-hydroxy-5-nitrobenzoate
Causality: Nitric acid in acetic acid generates a milder nitrating environment than sulfuric acid mixtures, protecting the methyl ester from acid-catalyzed hydrolysis[2].
-
Dissolve the intermediate methyl 3-chloro-4-hydroxybenzoate (1.0 eq) in glacial acetic acid (approx. 2 mL/mmol)[2].
-
Cool the solution to 0 °C using a robust ice-water bath.
-
Prepare a nitrating mixture of fuming nitric acid (1.05 eq) in an equal volume of glacial acetic acid.
-
Add the nitrating mixture dropwise over 45 minutes.
-
Self-Validation Checkpoint: Monitor the internal temperature probe continuously. The addition rate must be dynamically linked to the cooling capacity of the bath. If the internal temperature exceeds 5 °C, pause the addition immediately to prevent oxidative degradation.
-
Stir for 2 hours at room temperature.
-
Pour the thick reaction mixture over a large excess of crushed ice[2]. Filter the resulting yellow precipitate, wash extensively with cold water, and dry under vacuum.
Quantitative Data: Nitration Condition Profiling
To illustrate the causality behind our solvent and temperature choices, the table below summarizes the quantitative impact of various nitration systems on the final yield and impurity profile.
| Nitration System | Temperature (°C) | Equivalents of HNO₃ | Major Impurity Observed | Typical Yield (%) |
| HNO₃ / H₂SO₄ | 0 to 5 | 1.1 | Ester Hydrolysis (Free acid) | 45 - 55 |
| HNO₃ / AcOH | 20 to 25 | 1.5 | Dinitro Byproducts / Oxidation | 50 - 60 |
| HNO₃ / AcOH | 0 to 5 | 1.05 | Unreacted Starting Material (<5%) | 85 - 92 |
| HNO₃ / DCM | 0 to 5 | 1.1 | Sluggish reaction (Incomplete) | 30 - 40 |
Troubleshooting & FAQs
Q1: Why is my yield of methyl 3-chloro-4-hydroxy-5-nitrobenzoate low, with significant formation of dinitro byproducts? A1: Over-nitration occurs if the temperature is not strictly controlled at 0 °C during the addition of nitric acid. The activating effect of the hydroxyl group makes the ring highly susceptible to secondary electrophilic aromatic substitution. Ensure your ice bath is maintained and the addition rate of HNO₃ is slow enough to prevent exothermic spikes.
Q2: My LC-MS shows a significant M-14 peak corresponding to the free carboxylic acid. How do I prevent ester hydrolysis? A2: Hydrolysis is driven by excessive water in the nitrating mixture or during the aqueous workup if the mixture is allowed to exotherm. Use strictly glacial acetic acid and fuming nitric acid to minimize water content[2]. When quenching, pour the reaction mixture over a large excess of crushed ice rather than liquid water; the phase change of the melting ice rapidly absorbs the heat of dilution, preventing acid-catalyzed hydrolysis.
Q3: During the first step, how do I avoid dichlorination? A3: Avoid using Cl₂ gas. Using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) provides superior stoichiometric control. SO₂Cl₂ in DCM at 0 °C is highly recommended because it allows for precise molar dosing, and the gaseous byproducts (SO₂ and HCl) are easily purged from the system, shifting the equilibrium cleanly to the monochlorinated product[3].
Q4: How do I separate the desired nitrated product from unreacted starting material? A4: Unreacted methyl 3-chloro-4-hydroxybenzoate can be difficult to separate from the nitrated product via standard silica gel chromatography due to nearly identical Rf values. It is critical to drive the reaction to completion via the self-validation checkpoints. If separation is absolutely necessary, recrystallization from hot ethanol is the most effective method to isolate pure methyl 3-chloro-4-hydroxy-5-nitrobenzoate.
Q5: What are the standard downstream applications of this synthesized compound? A5: Methyl 3-chloro-4-hydroxy-5-nitrobenzoate is heavily utilized in medicinal chemistry to build complex heterocycles. It is typically subjected to catalytic hydrogenation (e.g., using 10 wt% Palladium on carbon in ethyl acetate under ambient hydrogen pressure) to reduce the nitro group to an aniline, which is then cyclized into immunomodulatory scaffolds[1].
References
- Source: Googleapis.
- Title: WO2018119266A1 - Benzooxazole derivatives as immunomodulators Source: Google Patents URL
- Source: Googleapis.
Sources
Common side products in the nitration of substituted hydroxybenzoates
Welcome to the Technical Support Center. The nitration of substituted hydroxybenzoates (such as methyl salicylate or ethyl 4-hydroxybenzoate) presents unique synthetic challenges. The highly activating nature of the hydroxyl group coupled with the hydrolytic instability of the ester moiety often leads to complex crude mixtures.
This guide is designed to help you troubleshoot common side products—specifically oxidative degradation, ester hydrolysis, and over-nitration—by explaining the underlying mechanistic causality and providing field-proven, self-validating protocols.
I. Quantitative Diagnostic Data
Before troubleshooting, compare your current reaction parameters against established benchmarks. The table below summarizes the typical side-product profiles associated with various nitrating systems.
| Nitrating System | Substrate | Target Product | Major Side Products | Typical Yield | Ref |
| HNO₃ / H₂SO₄ (Mixed Acid) | Methyl 3-hydroxybenzoate | Methyl 3-hydroxy-4-nitrobenzoate | Dinitro derivatives, Hydrolyzed acids (15-25%) | 60–70% | 1 |
| Bi(NO₃)₃·5H₂O (Solid Phase) | Methyl 4-hydroxybenzoate | Methyl 4-hydroxy-3-nitrobenzoate | Minimal (Trace oxidation) | >85% | 2 |
| Fe(NO₃)₃·9H₂O (in EtOAc) | Methyl salicylate | Methyl 5-nitrosalicylate | Ferric oxide precipitate (Easily removed) | >80% | 3 |
II. Troubleshooting FAQs & Scientific Causality
Q1: My reaction yields a dark, tarry mixture with significant quinone formation. Why is this happening, and how do I prevent it? The Causality: You are experiencing oxidative degradation. The hydroxyl group strongly donates electron density into the aromatic ring via resonance, raising the energy of the Highest Occupied Molecular Orbital (HOMO). When exposed to classical mixed acids (HNO₃/H₂SO₄), the highly oxidizing nitronium ion (NO₂⁺) or free nitric acid acts as a single-electron transfer (SET) oxidant, stripping electrons from the electron-rich phenol ring to form reactive radical cations, which quickly degrade into quinones and ring-cleavage products. The Solution: Eliminate free nitric acid. Switch to a mild, solid-supported or metal-nitrate system, such as2 in solvent-free conditions. This reagent releases the nitrating species in a controlled manner, suppressing the SET oxidation pathway[2].
Q2: I am successfully nitrating the ring, but LC-MS shows that the ester group is missing, yielding a substituted salicylic acid. How do I protect the ester? The Causality: Ester hydrolysis is occurring due to the acidic, aqueous environment of classical nitration. The combination of sulfuric acid, water (present in concentrated HNO₃ and generated as a byproduct of nitronium ion formation), and exothermic heat catalyzes the nucleophilic acyl substitution of your ester group. The Solution: Transition to non-aqueous, neutral, or mildly acidic conditions. Utilizing 3 completely avoids the use of strong protic acids, thereby preserving the ester linkage entirely [1].
Q3: I am getting a mixture of regioisomers and dinitro-compounds. How can I control regioselectivity? The Causality: The -OH group is a powerful ortho/para director, while the ester is a meta director. In a substrate like methyl salicylate, multiple positions are activated. Furthermore, because the first nitro group does not sufficiently deactivate the highly electron-rich phenol against harsh mixed acids, over-nitration (dinitro formation) is common [3]. The Solution: Employ a coordination-mediated radical nitration . By using Cu(NO₃)₂ or Fe(NO₃)₃, the metal coordinates with the bidentate salicylate (via the hydroxyl and ester carbonyl oxygens). This chelation sterically shields specific ring positions and directs the nitro radical to attack with high para-selectivity (relative to the OH group), effectively halting the reaction at mono-nitration[1].
III. Diagnostic Workflows & Mechanistic Pathways
Diagnostic workflow for identifying and resolving common side products during hydroxybenzoate nitration.
Mechanistic divergence between classical EAS and coordination-mediated radical nitration of methyl salicylate.
IV. Self-Validating Experimental Protocols
Protocol A: Solvent-Free Nitration using Bismuth(III) Nitrate [2]
Best for: Preventing oxidation and hydrolysis in highly sensitive hydroxybenzoates.
-
Preparation: In an agate mortar, combine the substituted hydroxybenzoate (1.0 equiv) and Bi(NO₃)₃·5H₂O (1.1 equiv).
-
Grinding & Thermal Validation: Grind the mixture thoroughly with a pestle.
-
Self-Validation Check: The solid mixture will quickly form a paste, and the temperature will naturally exotherm to approximately 40–45 °C. This thermal spike confirms the active release and transfer of the nitronium species.
-
-
Reaction Monitoring: Continue grinding for 10–15 minutes.
-
Self-Validation Check: The paste will undergo a distinct color shift to an intense yellow/orange, visually indicating the formation of the nitroaromatic system. Confirm completion via TLC (Hexane/EtOAc).
-
-
Workup: Suspend the paste in dichloromethane (CH₂Cl₂) and filter.
-
Self-Validation Check: The unreacted bismuth salts are completely insoluble in CH₂Cl₂ and will be left on the filter paper, leaving a clean organic filtrate containing your pure product. Evaporate to yield the mono-nitrated ester.
-
Protocol B: Coordination-Mediated Radical Nitration using Ferric Nitrate [1]
Best for: Achieving strict regiocontrol and avoiding over-nitration in salicylates.
-
Complexation: Dissolve methyl salicylate (1.0 equiv) in ethyl acetate. Add Fe(NO₃)₃·9H₂O (1.2 equiv) to the solution at room temperature.
-
Self-Validation Check: The solution will immediately darken. This optical change validates the successful coordination of the Fe(III) ion with the salicylate bidentate ligand, which is required to direct the subsequent radical attack.
-
-
Reflux & Radical Generation: Heat the mixture to reflux.
-
Self-Validation Check: The N-O bonds of the coordinated nitrate split to form nitro radicals. You will observe the transient evolution of NO₂ gas.
-
-
Termination & Precipitation: Continue refluxing until gas evolution ceases.
-
Self-Validation Check: Oxygen radicals generated during the process will hydrolyze, causing free ferric ions to precipitate out of the solution as solid ferric oxides. The appearance of this solid precipitate is the physical indicator that the radical nitration cycle is complete.
-
-
Workup: Filter the hot solution to remove the ferric oxide precipitate. Concentrate the filtrate under reduced pressure to isolate the highly para-selective nitrated product.
V. References
-
Coordination-Mediated Radical Nitration of Methyl Salicylate by Ferric Nitrate Asian Journal of Chemistry / ResearchGate URL:
-
Highly Efficient Nitration of Phenolic Compounds in Solid Phase or Solution Using Bi(NO₃)₃·5H₂O as Nitrating Reagent The Journal of Organic Chemistry (ACS Publications) URL:
-
A Comparative Guide to the Synthesis of Methyl 3-hydroxy-4-nitrobenzoate: A Cost-Analysis Perspective Benchchem URL:
Sources
Troubleshooting guide for the synthesis of nitroaromatic compounds.
Welcome to the Technical Support Center for Electrophilic Aromatic Nitration. This guide is designed for researchers, process chemists, and drug development professionals scaling up mononitration workflows for pharmaceutical intermediates.
Due to the highly exothermic nature of nitration and the risk of thermal runaway, this guide emphasizes continuous flow methodologies, precise kinetic control, and rigorous safety evaluations[1][2].
Section 1: Process Safety & Thermal Hazard Management
Q: My batch nitration of m-xylene is exhibiting delayed exotherms and temperature spikes. How can I safely manage this?
A: Delayed exotherms in batch nitration are almost always a symptom of mass transfer limitations. Aromatic nitration using mixed acid (HNO₃/H₂SO₄) is a liquid-liquid heterogeneous system (or solid-liquid-liquid if the substrate precipitates). If the stirring rate or impeller power is insufficient, the organic and aqueous phases do not mix adequately, causing unreacted nitric acid to accumulate[2]. When mixing eventually occurs, the accumulated reagents react simultaneously, leading to a rapid adiabatic temperature rise (ΔT_ad) and potential thermal runaway[3].
Troubleshooting Steps:
-
Evaluate the Hatta Number: Determine if your reaction is mixing-limited. If the reaction kinetics are faster than the mass transfer rate, you must increase agitation or transition to a continuous stirred-tank reactor (CSTR) or microreactor[2].
-
Determine MTSR: Conduct Accelerating Rate Calorimetry (ARC) and Differential Scanning Calorimetry (DSC) to determine the Maximum Temperature of the Synthesis Reaction (MTSR)[3]. Ensure your cooling capacity can maintain the system below the Time to Maximum Rate (TMR) threshold[4].
-
Transition to Continuous Flow: Flow chemistry drastically increases the specific surface area for heat exchange and minimizes the active reaction volume, inherently mitigating runaway risks[1][5].
Fig 1. Troubleshooting workflow for optimizing aromatic nitration safety and selectivity.
Section 2: Controlling Regioselectivity & Over-Nitration
Q: My nitration yields a poor mixture of ortho, meta, and para isomers, along with dinitrated byproducts. How can I drive regioselectivity and prevent over-nitration?
A: Regioselectivity is primarily governed by the electronic directing effects of the substrate's existing substituents, but reaction conditions (temperature, nitrating agent composition, and catalyst) play a critical role in fine-tuning the isomer ratio and preventing over-nitration[6].
Over-nitration occurs when the residence time is too long or the temperature exceeds the activation energy threshold for secondary nitration. By lowering the temperature and using a precisely controlled stoichiometric ratio of HNO₃, you can arrest the reaction at mononitration[7].
Data Summary: Impact of Nitrating Agents on Isomer Distribution To troubleshoot poor selectivity, consider altering the nitrating system as summarized below:
| Nitrating System | Composition / Conditions | Primary Effect on Selectivity | Reference |
| Standard Mixed Acid | HNO₃ / H₂SO₄ (e.g., 20/60/20 w/w%) | Standard directing rules apply; prone to over-nitration if T > 50°C. | [8][9] |
| High HNO₃ Ratio | Increased HNO₃ : H₂SO₄ at 0-5°C | Increases yield of ortho-isomers in certain substrates (e.g., aldehydes). | [8] |
| Acetyl Nitrate | HNO₃ / Ac₂O | Alters steric bulk; yields ~59% ortho and 41% para for toluene. | [8] |
| Solid Acid Catalysts | Zeolites / Silica Sulfuric Acid | Enhances para-selectivity due to shape-selectivity within catalyst pores. | [6][10] |
Section 3: Experimental Methodology
Standard Operating Procedure: Continuous-Flow Mononitration of Aromatic Intermediates To overcome the safety and selectivity limitations of batch processing, the following self-validating continuous-flow protocol is recommended for the mononitration of substrates like toluene or xylene[7].
Note: This protocol is strictly for mononitration to produce pharmaceutical intermediates. Poly-nitration requires specialized explosive-handling facilities and is out of scope.
Phase 1: System Priming & Preparation
-
Reagent Preparation: Prepare the nitrating mixture (aqueous phase) by slowly adding concentrated H₂SO₄ to concentrated HNO₃ in an ice bath to maintain the mixture below 10°C[6]. Prepare the organic phase (aromatic substrate, neat or dissolved in a solvent like dichloromethane if solid)[1].
-
Reactor Priming: Flush the continuous flow microreactor and all PTFE/PFA tubing with the chosen inert solvent to establish baseline system pressure and verify there are no leaks.
-
Temperature Control: Set the microreactor's active cooling jacket to the optimized reaction temperature (typically 0°C to 40°C, depending on substrate activation)[3].
Phase 2: Continuous Processing 4. Pumping: Utilize high-precision syringe pumps or HPLC pumps to introduce the organic phase and the mixed acid phase into a T-mixer or micromixer. Set the flow rates to achieve a stoichiometric ratio of 1:1.05 (Substrate:HNO₃) to prevent over-nitration[11]. 5. Residence Time: Adjust the total flow rate to ensure the residence time within the reactor coil strictly matches the kinetic completion time of the mononitration (often 1 to 5 minutes in microreactors)[7].
Phase 3: In-line Quenching & Validation 6. Quenching: Direct the output stream immediately into an in-line quenching vessel containing a vigorously stirred ice-water mixture or a continuous phase separator. This instantly halts the reaction, preventing the formation of dinitrated byproducts[11]. 7. Validation: Continuously sample the organic effluent using in-line Process Analytical Technology (PAT) such as Flow-IR or periodic HPLC analysis to verify the absence of unreacted starting material and confirm the ortho/para ratio.
References
-
Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journals.1
-
Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. PMC.5
-
Continuous Multiphase Flow Nitration and Cryogenic Flow Formylation: Enabling Process Development and Manufacturing of Pharmaceutical Intermediates. ACS Publications.2
-
Safety enhancement by transposition of the nitration of toluene from semi-batch reactor to continuous intensified heat exchanger. CORE.4
-
Preventing over-nitration in the synthesis of nitroaromatic compounds. Benchchem.6
-
Technical Support Center: Nitration of Aromatic Aldehydes. Benchchem.8
-
Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. RSC Publishing.7
-
Nitration of Aromatic Compounds Guide. Scribd.9
-
Nitration of Aromatic Compounds on Silica Sulfuric Acid. ResearchGate.10
-
US3928395A - Process for the nitration of aromatic compounds. Google Patents.11
-
Process hazard and thermal risk evaluation of m-xylene nitration with mixed acid. ResearchGate.3
Sources
- 1. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yiel ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA09115A [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. US3928395A - Process for the nitration of aromatic compounds - Google Patents [patents.google.com]
Technical Support Center: Scale-Up Considerations for the Synthesis of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis and scale-up of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate. The information herein is synthesized from established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
Introduction
The synthesis of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate is a critical step in the development of various pharmaceutical intermediates. The reaction, typically an electrophilic aromatic substitution (nitration), is highly exothermic and requires careful control, especially during scale-up. This guide addresses common challenges to help you navigate the complexities of this synthesis, from bench-scale experiments to larger-scale production.
Reaction Overview
The synthesis involves the nitration of Methyl 3-chloro-4-hydroxybenzoate using a mixture of concentrated nitric acid and sulfuric acid. The strong acid mixture generates the nitronium ion (NO₂⁺), which is the electrophile that attacks the aromatic ring.
Caption: Synthesis of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section is designed in a question-and-answer format to directly address potential issues you may encounter during your experiments.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in this nitration are often traced back to several key factors:
-
Inadequate Temperature Control: This is the most critical parameter. The nitration of phenolic compounds is highly exothermic. If the temperature rises significantly above the recommended range (typically 0-10°C), you risk thermal runaway, which can lead to the formation of byproducts and decomposition of the starting material and product.[1][2][3]
-
Solution: Employ a robust cooling system, such as an ice-salt bath or a cryocooler for larger scales. Ensure efficient stirring to dissipate heat evenly and prevent localized hotspots.[1] Add the nitrating mixture dropwise at a rate that allows the cooling system to maintain the target temperature.
-
-
Presence of Water: Moisture in the reaction vessel or reagents can quench the nitronium ion, effectively halting the reaction.[4]
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous grades of sulfuric acid if possible.
-
-
Improper Reagent Stoichiometry: An insufficient amount of the nitrating agent will result in incomplete conversion of the starting material. Conversely, a large excess can promote the formation of dinitrated byproducts.
-
Solution: Carefully calculate and measure the molar equivalents of your reagents. A modest excess of nitric acid (e.g., 1.1-1.5 equivalents) is typically sufficient.
-
-
Loss During Work-up: The product can be lost during the precipitation and washing steps if not performed correctly.
-
Solution: Ensure complete precipitation by pouring the reaction mixture into a sufficient volume of crushed ice with vigorous stirring. Wash the filtered product with ice-cold water to minimize dissolution.
-
Q2: I am observing significant amounts of impurities in my crude product. How can I identify and minimize them?
A2: The most common impurities are unreacted starting material, dinitrated products, and potentially oxidized byproducts.
-
Unreacted Starting Material: This is often due to the reasons outlined in Q1 (low temperature, insufficient nitrating agent, or short reaction time).
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time at the controlled temperature.
-
-
Dinitrated Byproducts: The formation of dinitrated species is favored at higher temperatures and with a large excess of the nitrating agent.[4]
-
Solution: Strict temperature control is paramount. Use a minimal effective excess of nitric acid.
-
-
Oxidized Byproducts: Phenolic compounds are susceptible to oxidation by nitric acid, which can lead to colored impurities.
-
Solution: Maintain a low reaction temperature and add the nitrating agent slowly to the solution of the substrate in sulfuric acid. This ensures the nitronium ion is the primary reactive species.
-
Q3: The crude product is a dark, oily substance instead of a solid. What has gone wrong?
A3: The formation of an oil or tar often indicates significant decomposition or the presence of a mixture of impurities that depress the melting point.
-
Runaway Reaction: A sudden increase in temperature can lead to the formation of complex, often polymeric, byproducts.
-
Solution: This is a critical safety issue. If you observe a rapid, uncontrolled temperature spike, it is a runaway reaction. For future runs, reduce the rate of addition of the nitrating mixture and ensure your cooling capacity is adequate for the scale.
-
-
Incomplete Reaction and Impurities: A mixture of starting material, product, and byproducts can result in an oily consistency.
-
Solution: Attempt to purify a small sample of the oil via column chromatography to identify the components. This will help diagnose the issue with the reaction conditions. For subsequent reactions, focus on achieving full conversion and minimizing side reactions through careful control of temperature and stoichiometry.
-
Experimental Protocol: Laboratory Scale Synthesis
This protocol is a general guideline based on established procedures for similar nitration reactions.[1][2][3][5][6][7] Optimization may be required for your specific setup and reagent purity.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 3-chloro-4-hydroxybenzoate | 186.59 | 10.0 g | 0.0536 |
| Concentrated Sulfuric Acid (98%) | 98.08 | ~50 mL | - |
| Concentrated Nitric Acid (70%) | 63.01 | ~3.8 mL | ~0.059 |
| Crushed Ice | - | ~200 g | - |
| Deionized Water (cold) | - | As needed | - |
| Ethanol | - | For recrystallization | - |
Procedure:
-
Preparation: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add Methyl 3-chloro-4-hydroxybenzoate (10.0 g).
-
Dissolution: Cool the flask in an ice-salt bath to 0°C. Slowly add concentrated sulfuric acid (~40 mL) with stirring until the starting material is fully dissolved. Maintain the temperature below 10°C.
-
Nitrating Mixture Preparation: In a separate beaker, cool concentrated sulfuric acid (~10 mL) in an ice bath. Slowly add concentrated nitric acid (~3.8 mL) to the sulfuric acid with stirring. Keep this mixture cold.
-
Nitration: Slowly add the cold nitrating mixture to the solution of the starting material via the dropping funnel over a period of 30-60 minutes. Crucially, maintain the internal temperature of the reaction mixture between 0°C and 5°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).
-
Work-up: Pour the reaction mixture slowly and carefully onto crushed ice (~200 g) in a large beaker with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Allow the ice to melt completely. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of ice-cold deionized water until the washings are neutral to pH paper.
-
Drying: Dry the crude product in a vacuum oven at a low temperature (e.g., 40-50°C).
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield Methyl 3-chloro-4-hydroxy-5-nitrobenzoate as a solid.
Scale-Up Considerations
Scaling up this synthesis presents significant challenges, primarily related to the exothermic nature of the reaction.
Caption: Key considerations for scaling up the nitration reaction.
Q4: What are the most critical factors to consider when scaling up this reaction from grams to kilograms?
A4:
-
Heat Management: The surface area-to-volume ratio decreases as the reactor size increases. This means that heat generated by the reaction cannot be dissipated as efficiently. A laboratory flask cooled in an ice bath is far more efficient at removing heat than a large glass-lined reactor with a cooling jacket.
-
Actionable Insight: The cooling capacity of the larger reactor must be carefully evaluated. It may be necessary to use a more powerful cooling system, internal cooling coils, or to dilute the reaction mixture to manage the exotherm. Perform a reaction calorimetry study to determine the heat of reaction and the maximum rate of heat evolution.
-
-
Mixing: Inefficient mixing in a large reactor can lead to localized "hotspots" where the temperature is much higher than the bulk temperature. This can trigger runaway reactions and byproduct formation.
-
Actionable Insight: The type of stirrer and the stirring speed are critical. An overhead mechanical stirrer with appropriate impeller design (e.g., a pitched-blade turbine) is necessary to ensure good top-to-bottom turnover and homogeneity.
-
-
Reagent Addition: The rate of addition of the nitrating mixture becomes even more critical at scale. Adding the reagent too quickly can overwhelm the cooling system's capacity.
-
Actionable Insight: The addition should be controlled by a pump at a pre-determined rate. Consider subsurface addition of the nitrating mixture to promote rapid dispersion and minimize localized high concentrations.
-
-
Safety: The potential consequences of a thermal runaway are much more severe at a larger scale.
-
Actionable Insight: A thorough hazard analysis (e.g., a HAZOP study) should be conducted. A quench system (e.g., a vessel containing a large amount of cold water) should be in place to quickly neutralize the reaction in an emergency. All personnel must be trained on emergency procedures.
-
Safety Information
-
Corrosive Reagents: Concentrated sulfuric acid and nitric acid are highly corrosive and can cause severe burns.[8][9] Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.
-
Exothermic Reaction: The reaction generates a significant amount of heat. Strict temperature control is essential to prevent a runaway reaction.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhaling corrosive and toxic fumes.
-
Emergency Preparedness: Ensure that an emergency shower and eyewash station are readily accessible. Have appropriate spill kits (e.g., sodium bicarbonate for neutralizing acid spills) available.
References
-
MDPI. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(9), 2189-2198. Retrieved from [Link]
-
University of Massachusetts Boston. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Methyl m-nitrobenzoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 5-chloro-2-nitrobenzoate. PubChem. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Nitration of Methyl Benzoate. Retrieved from [Link]
-
PraxiLabs. (n.d.). Nitration of Methyl Benzoate Experiment. Retrieved from [Link]
-
Save My Exams. (2025). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]
-
SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-Nitrobenzoic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Nitration of methyl benzoate. Education in Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. savemyexams.com [savemyexams.com]
- 4. praxilabs.com [praxilabs.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
Validation & Comparative
The Definitive Guide to Structural Elucidation: Confirming Methyl 3-chloro-4-hydroxy-5-nitrobenzoate via X-Ray Crystallography vs. Alternative Techniques
In drug development and materials science, confirming the absolute regiochemistry of highly substituted aromatic rings is a recurring analytical bottleneck. For complex molecules like Methyl 3-chloro-4-hydroxy-5-nitrobenzoate [1], standard spectroscopic techniques often fall short of providing absolute certainty.
As a Senior Application Scientist, I have designed this guide to objectively compare the performance of Single-Crystal X-Ray Diffraction (SCXRD) against alternative techniques (NMR, LC-MS, FT-IR). By exploring the causality behind these analytical choices, this guide demonstrates why SCXRD remains the definitive "gold standard" for structural elucidation[2].
The Analytical Challenge: Regiochemical Ambiguity
Methyl 3-chloro-4-hydroxy-5-nitrobenzoate (
In solution-phase
Methodology Comparison: SCXRD vs. Alternatives
To establish a self-validating structural proof, researchers must select a technique that maps 3D atomic coordinates rather than inferring them from bulk electronic environments.
Table 1: Performance Comparison of Structural Elucidation Techniques
| Analytical Technique | Primary Output | Regiochemical Confidence | Sample State | Limitations |
| SCXRD (Gold Standard) | 3D Atomic Coordinates | Absolute (100%) | Single Crystal | Requires diffraction-quality crystals; time-intensive sample prep. |
| 1D/2D NMR | Chemical Environments | Moderate-High | Solution (mg) | Overlapping signals; lacks reliable NOE handles for isolated protons. |
| LC-HRMS | Exact Mass, Isotope Pattern | None (0%) | Solution (µg) | Confirms the |
| FT-IR | Functional Groups | Low | Solid/Liquid | Broad overlapping bands; provides zero spatial connectivity. |
Experimental Workflow: The SCXRD Self-Validating Protocol
Unlike spectroscopic methods that require external calibration curves or predictive models, SCXRD is a self-validating system . The mathematical refinement of the diffraction data acts as an internal feedback loop that immediately flags incorrect molecular assignments[3].
Phase 1: Crystal Growth (Slow Evaporation)
-
Solvent Selection: Dissolve 50 mg of the synthesized Methyl 3-chloro-4-hydroxy-5-nitrobenzoate[1] in 2 mL of a binary solvent system (e.g., Ethyl Acetate / Hexane, 1:1 v/v).
-
Causality: The ester and nitro groups provide moderate polarity, while the aromatic core is hydrophobic. A binary system allows the more volatile, polar solvent (EtOAc) to evaporate first, slowly decreasing solubility and promoting controlled nucleation.
-
-
Incubation: Puncture a microscopic hole in the vial cap and leave undisturbed at 20 °C.
-
Causality: Vibration or rapid evaporation leads to kinetic trapping, forming twinned or microcrystalline powders rather than the required macroscopic single crystal.
-
Phase 2: Data Collection
-
Mounting: Select a pristine crystal (approx.
mm) and mount it on a MiTeGen loop using paratone oil. -
Cryo-Cooling: Flash-cool the crystal to 100 K using a nitrogen cryostream.
-
Causality: Cryo-cooling minimizes atomic thermal vibrations (Atomic Displacement Parameters), drastically improving high-angle diffraction intensity and overall resolution.
-
-
Diffraction: Collect data using Mo
( Å) or Cu radiation.
Phase 3: Structure Solution & Refinement (Olex2 / SHELXL)
-
Initial Solution: Use the SHELXT algorithm within the Olex2 graphical user interface to solve the initial phase problem[4].
-
Refinement & Self-Validation: Perform least-squares refinement using SHELXL[3].
-
The Causality of Validation: This step proves the regiochemistry. Chlorine has 17 electrons, while the nitro group has 23 electrons distributed across three atoms. If a user incorrectly assigns the chlorine atom to the C5 position and the nitro group to the C3 position, the refinement will fail to converge properly. The thermal ellipsoid of the "false" chlorine will shrink abnormally as the software mathematically compensates for the missing electron density of the oxygen atoms. Simultaneously, massive residual electron density peaks (Q-peaks) will appear in the difference Fourier map where the nitro oxygens actually reside.
-
Table 2: Target SCXRD Quantitative Quality Metrics
| Metric | Target Value | Mechanistic Significance |
| < 0.05 (5%) | Measures the absolute agreement between the calculated model and experimental data. | |
| < 0.15 (15%) | Accounts for data variance; highly sensitive to incorrect atom assignments (e.g., Cl vs | |
| Goodness-of-Fit | ~ 1.00 | Validates the weighting scheme. Values |
| Residual Density | Confirms no missing atoms or false heavy atoms in the final model. |
Structural Elucidation Decision Pathway
To standardize the approach to highly substituted aromatics, follow the decision tree below.
Figure 1: Decision workflow for the structural elucidation of highly substituted benzoates.
Conclusion
While LC-MS and NMR are indispensable for rapid bulk screening and connectivity checks, they inherently rely on deductive reasoning when applied to highly substituted, pseudo-symmetric aromatic systems. Single-Crystal X-Ray Diffraction removes this ambiguity. By relying on the direct physical scattering of X-rays by electron clouds, accompanied by a mathematically self-validating refinement process, SCXRD delivers the absolute structural certainty required for rigorous drug development and publication.
References
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination Source: Molecular Pharmaceutics (ACS Publications / PMC) URL:[Link]
-
Structure Solution and Refinement with Olex2 Source: Integrated Molecular Structure Education and Research Center (IMSERC), Northwestern University URL:[Link]
-
Refinement of X-ray and electron diffraction crystal structures using analytical Fourier transforms of Slater-type atomic wavefunctions in Olex2 Source: IUCrJ (National Institutes of Health - PMC) URL:[Link]
Sources
- 1. Methyl 3-chloro-4-hydroxy-5-nitrobenzoate | 40256-81-3 [sigmaaldrich.com]
- 2. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Refinement of X-ray and electron diffraction crystal structures using analytical Fourier transforms of Slater-type atomic wavefunctions in Olex2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imserc.northwestern.edu [imserc.northwestern.edu]
Comparative analysis of different synthetic routes to nitrobenzoic acid esters
Comparative Analysis of Synthetic Routes to Nitrobenzoic Acid Esters: A Technical Guide for Process Optimization
Introduction Nitrobenzoic acid esters (e.g., methyl 4-nitrobenzoate, ethyl 4-nitrobenzoate) are highly versatile intermediates in the synthesis of active pharmaceutical ingredients (APIs), most notably local anesthetics like benzocaine and procaine[1]. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring and increases the acidity of the carboxylic acid, which fundamentally alters the kinetics and thermodynamics of esterification compared to unsubstituted benzoic acids.
This guide objectively evaluates three primary synthetic routes, providing researchers and drug development professionals with the mechanistic logic and self-validating experimental protocols needed to optimize their workflows.
Mechanistic Pathways & Logical Relationships
Mechanistic divergence of three primary esterification routes for nitrobenzoic acid.
Comparative Analysis of Synthetic Routes
The selection of an esterification pathway depends heavily on substrate sensitivity, desired throughput, and scalability. The quantitative and qualitative metrics of each route are summarized below:
| Metric | Fischer Esterification | Acid Chloride Route | Steglich Esterification |
| Typical Yield | 75% - 98% (with MW/Zeolites) | 85% - 98% | 80% - 95% |
| Reaction Time | 2 - 16 hours (15 min via MW) | 1 - 3 hours | 2 - 24 hours |
| Conditions | Acidic (H₂SO₄), Reflux or MW | Basic (TEA/Pyridine), RT to Reflux | Mild, RT, Neutral/Slightly Basic |
| Scalability | Excellent (Industrial standard) | Good (Requires corrosive gas handling) | Moderate (Urea byproduct removal is tedious) |
| Atom Economy | High (Water is the only byproduct) | Low (Generates SO₂ and HCl) | Low (Generates stoichiometric urea derivative) |
| Substrate Scope | Primary/Secondary alcohols | Broad (Includes hindered alcohols) | Excellent for acid/base-sensitive substrates |
Deep Dive & Experimental Protocols
Fischer Esterification: Overcoming Thermodynamic Equilibrium
Causality & Mechanism: The Fischer esterification is an equilibrium-driven process. The electron-withdrawing nitro group makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack by the alcohol. However, the equilibrium constant is often unfavorable. To drive the reaction forward, Le Chatelier's principle is applied by using the alcohol as the solvent (large excess) and actively removing water. Recent advancements utilize microwave (MW) irradiation and ultradispersed zeolite catalysts to accelerate acoustic cavitation and dielectric heating, reducing reaction times from hours to minutes while boosting yields to >90%[2][3].
Protocol: Microwave-Assisted Synthesis of Ethyl 4-Nitrobenzoate Self-Validating Step: The use of a Dean-Stark trap is bypassed here due to the sealed-vessel microwave condition, which relies on rapid superheating. Reaction completion is validated by the distinct phase separation and precipitation upon aqueous quenching[2].
-
Preparation: In a microwave-safe vessel, suspend 4-nitrobenzoic acid (1.0 equiv) in anhydrous ethanol (10 equiv).
-
Catalysis: Add a catalytic amount of concentrated H₂SO₄ (0.1 equiv) or an ultradispersed natural zeolite (e.g., H-CL)[3]. Causality: The acid protonates the carbonyl oxygen, further increasing its electrophilicity.
-
Irradiation: Seal the vessel and irradiate at 130°C for 15 minutes (performed in 3 × 5-minute intervals to prevent over-pressurization)[2].
-
Quenching & Work-up: Cool to room temperature. Pour the mixture into ice-cold 15% aqueous NaHCO₃ until pH 7.5-8 is reached[3]. Causality: Neutralization halts the reverse hydrolysis reaction and converts unreacted acid into its water-soluble sodium salt.
-
Isolation: Extract with ethyl acetate, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the ester.
Acid Chloride Route: Irreversible Acylation
Causality & Mechanism: Converting the carboxylic acid to an acid chloride (e.g., using SOCl₂) bypasses the thermodynamic equilibrium of the Fischer route. The highly reactive 4-nitrobenzoyl chloride undergoes irreversible nucleophilic acyl substitution with alcohols. This method is preferred for synthesizing complex esters like 2-(diethylamino)ethyl 4-nitrobenzoate (a procaine precursor) where the basic amine would otherwise interfere with acid-catalyzed Fischer conditions[1].
Protocol: Synthesis of 2-(Diethylamino)ethyl 4-Nitrobenzoate Self-Validating Step: The evolution of HCl gas during the addition of the alcohol indicates active acylation. The precipitation of the amine hydrochloride salt serves as a visual indicator of reaction progress[4].
-
Activation: Reflux 4-nitrobenzoic acid with excess thionyl chloride (SOCl₂) for 3 hours. Distill off excess SOCl₂ under reduced pressure to isolate 4-nitrobenzoyl chloride[5].
-
Esterification: In a round-bottom flask, dissolve 4-nitrobenzoyl chloride (1.0 equiv) in anhydrous toluene[4].
-
Nucleophilic Attack: Dropwise add a solution of 2-(diethylamino)ethanol (1.1 equiv) and triethylamine (1.2 equiv) in toluene at 0°C. Causality: Triethylamine acts as an HCl scavenger, preventing the protonation of the nucleophilic alcohol and driving the reaction to completion[4].
-
Work-up: Stir at room temperature for 2 hours. Wash the organic layer sequentially with water and saturated aqueous NaHCO₃ to remove triethylamine hydrochloride and unreacted acid[4].
-
Purification: Dry the organic layer over MgSO₄ and evaporate the solvent.
Experimental workflow for the acid chloride acylation route.
Steglich Esterification: Mild Conditions for Sensitive Substrates
Causality & Mechanism: When substrates are sensitive to harsh acids (Fischer) or highly reactive and corrosive acid chlorides, the Steglich esterification provides a mild alternative[4]. It utilizes a carbodiimide like N,N'-Diisopropylcarbodiimide (DIC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst[6]. The carboxylic acid reacts with DIC to form an O-acylisourea intermediate. DMAP acts as an acyl transfer agent, forming a reactive amide intermediate that is rapidly attacked by the alcohol, preventing the undesired rearrangement of the O-acylisourea to an inactive N-acylurea[7][8].
Protocol: DIC/DMAP Mediated Esterification Self-Validating Step: The formation of a white precipitate (diisopropylurea) directly correlates with the consumption of the coupling agent and the progression of the esterification.
-
Activation: Dissolve 4-nitrobenzoic acid (1.0 equiv) and the target alcohol (1.1 equiv) in anhydrous dichloromethane (DCM) at 0°C.
-
Catalysis: Add DMAP (0.1 equiv). Causality: DMAP is a superior nucleophile compared to the alcohol, rapidly forming the highly electrophilic N-acylpyridinium intermediate.
-
Coupling: Slowly add DIC (1.1 equiv) dropwise. Causality: DIC is often preferred over DCC because its urea byproduct is more soluble in DCM, facilitating easier removal during work-up[7].
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up: Filter off the precipitated urea byproduct. Wash the filtrate with 0.5 M HCl (to remove DMAP), followed by saturated NaHCO₃, and brine.
-
Purification: Concentrate and purify via silica gel flash chromatography.
Conclusion
The selection of a synthetic route for nitrobenzoic acid esters hinges on the specific constraints of the substrate and the scale of production. Fischer esterification remains the industrial workhorse due to its high atom economy and scalability, especially when enhanced by microwave or zeolite technologies. The acid chloride route offers an irreversible, high-yielding alternative for complex amines, while the Steglich esterification is indispensable for structurally delicate or sterically hindered alcohols.
References
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition Source: Journal of Physical Science (Universiti Sains Malaysia) URL:[Link]
-
Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation Source: Scientific Research Publishing (SCIRP) URL:[Link]
-
m-NITROBENZAZIDE (Preparation of m-Nitrobenzoyl chloride) Source: Organic Syntheses URL:[Link]
-
Organic Synthesis: Heterogeneous Reagents & Oxidants Source: AGA Analytical URL:[Link]
-
A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction Source: ResearchGate URL:[Link]
-
A sequential esterification-ring closing metathesis-Nozaki–Hiyama–Kishi strategy for constructing a natural product-like library Source: RSC Publishing URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jps.usm.my [jps.usm.my]
- 3. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. aga-analytical.com.pl [aga-analytical.com.pl]
- 7. A sequential esterification-ring closing metathesis-Nozaki–Hiyama–Kishi strategy for constructing a natural product-like library of tetrahydrofuran-co ... - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00591D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Analytical Method Validation: Quantification of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality and safety. This guide provides an in-depth, experience-driven comparison of analytical methods for the quantification of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate, a key intermediate or potential impurity in various synthetic pathways.
Our focus is a newly developed High-Performance Liquid Chromatography (HPLC) method, which we will validate against internationally recognized standards and compare with alternative analytical technologies. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for methodological selection and validation, grounded in scientific principles and practical application.
The validation parameters discussed herein are based on the International Council for Harmonisation (ICH) Q2(R1) guideline, which is the global standard for analytical method validation, ensuring that a method is suitable for its intended purpose.[1][2][3]
The Analytical Challenge: Why Method Selection Matters
Methyl 3-chloro-4-hydroxy-5-nitrobenzoate possesses several structural features—a substituted aromatic ring, a nitro group, a hydroxyl group, and a methyl ester—that influence its analytical behavior. The nitroaromatic chromophore makes it an excellent candidate for UV-based detection methods.[4] However, the presence of other structurally similar process impurities or degradation products necessitates a method with high specificity. The choice of analytical method is therefore a critical decision, balancing specificity, sensitivity, speed, and cost.
This guide will compare the following techniques:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The primary method under validation, valued for its high resolving power.
-
Ultraviolet-Visible (UV-Vis) Spectrophotometry: A simpler, faster, but less specific alternative.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A high-sensitivity, high-specificity technique often used for trace-level analysis and confirmation.[5][6]
The Core of Reliability: The HPLC-UV Method and Its Validation
The cornerstone of our analytical strategy is a reversed-phase HPLC method. The choice of a C18 stationary phase is deliberate; it provides excellent hydrophobicity for retaining the analyte, while a phenyl-based column could offer alternative selectivity for aromatic and nitroaromatic compounds.[7]
Proposed HPLC-UV Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides a robust and versatile stationary phase for retaining the moderately polar analyte. |
| Mobile Phase | Acetonitrile: 20mM Potassium Phosphate Buffer (pH 3.0) (60:40 v/v) | The organic modifier (acetonitrile) controls retention, while the acidic buffer suppresses the ionization of the phenolic hydroxyl group to ensure a sharp, symmetrical peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a good balance between analysis time and column efficiency.[8] |
| Detection | UV at 254 nm | This wavelength is commonly used for nitroaromatic compounds and offers good sensitivity.[8][9][10] |
| Injection Volume | 10 µL | A typical volume that minimizes potential band broadening from the injection process. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves method reproducibility. |
The Validation Workflow: A Step-by-Step Protocol
The objective of method validation is to demonstrate that the analytical procedure is fit for its intended purpose.[2] The following protocol outlines the validation process according to ICH Q2(R1) guidelines.[11]
Fig. 1: HPLC method validation workflow based on ICH guidelines.
1. Specificity
-
Objective: To demonstrate that the signal measured is unequivocally from the analyte of interest, without interference from matrix components, impurities, or degradation products.[2][12]
-
Protocol:
-
Analyze a blank (diluent) to ensure no interfering peaks at the analyte's retention time.
-
Analyze a placebo or matrix sample.
-
Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte. Analyze the stressed samples to ensure that degradation product peaks are well-resolved from the main analyte peak.
-
Assess peak purity using a Photodiode Array (PDA) detector if available.
-
2. Linearity
-
Objective: To verify that the method's response is directly proportional to the analyte concentration over a specified range.
-
Protocol:
-
Prepare a minimum of five standard solutions of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate at different concentrations, typically spanning 80% to 120% of the expected sample concentration.[2]
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.
3. Accuracy
-
Objective: To determine the closeness of the test results to the true value.[1]
-
Protocol:
-
Perform a recovery study by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%).
-
Prepare three samples at each level and analyze them.
-
Calculate the percentage recovery for each sample.
-
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
4. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay): Analyze six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.
5. Limit of Detection (LOD) & Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: Use the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
-
Acceptance Criteria: These values should be determined and reported, ensuring the LOQ is suitable for the intended application (e.g., impurity quantification).
6. Robustness
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[2]
-
Protocol:
-
Introduce small variations to parameters like mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).
-
Analyze samples under these modified conditions and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
-
-
Acceptance Criteria: System suitability parameters should remain within acceptable limits, and the results should not be significantly affected.
Illustrative Validation Data Summary
| Validation Parameter | Result | Acceptance Criteria | Status |
| Linearity (R²) | 0.9998 | ≥ 0.999 | Pass |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% | Pass |
| Precision (Repeatability %RSD) | 0.85% | ≤ 2.0% | Pass |
| Precision (Intermediate %RSD) | 1.15% | ≤ 2.0% | Pass |
| LOD | 0.05 µg/mL | Report | N/A |
| LOQ | 0.15 µg/mL | Report | N/A |
| Specificity | No interference observed | Peak is pure and resolved | Pass |
| Robustness | No significant impact on results | System suitability passes | Pass |
Comparative Analysis: HPLC-UV vs. Alternative Methods
While the HPLC-UV method is robust and reliable, understanding its performance relative to other techniques is crucial for selecting the right tool for a specific analytical problem.
Fig. 2: Comparison of key attributes for the analytical methods.
Alternative 1: UV-Vis Spectrophotometry
-
Principle: This technique measures the absorbance of UV-Visible light by the analyte in a solution, based on the Beer-Lambert law.[13][14] It is a rapid and cost-effective method for quantifying compounds with strong chromophores.[13][15]
-
Experimental Protocol:
-
Determine the wavelength of maximum absorbance (λmax) for Methyl 3-chloro-4-hydroxy-5-nitrobenzoate by scanning a standard solution.
-
Prepare a series of calibration standards and measure their absorbance at λmax.
-
Construct a calibration curve and determine the concentration of the unknown sample.
-
-
Comparison:
-
Advantages: Very fast, simple instrumentation, and low operational cost.
-
Disadvantages: Suffers from a significant lack of specificity.[8] Any other compound in the sample matrix that absorbs at the same wavelength will interfere with the measurement, leading to inaccurate results. It is unsuitable for analyzing complex mixtures or for stability-indicating assays where degradation products may be present.
-
Alternative 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Principle: LC-MS combines the separation power of HPLC with the highly specific and sensitive detection capabilities of mass spectrometry.[6] The mass spectrometer detects compounds based on their mass-to-charge ratio (m/z), providing molecular weight information and structural data.[5]
-
Comparison:
-
Advantages: Unmatched specificity and sensitivity.[16][17] It can distinguish between compounds with identical retention times if they have different masses (co-elution).[5] This makes it the gold standard for trace-level impurity identification and quantification in complex matrices.[5]
-
Disadvantages: Significantly higher instrument cost, greater operational complexity, and potential for matrix effects like ion suppression, which requires more rigorous sample preparation.[5]
-
Head-to-Head Performance Summary
| Parameter | HPLC-UV | UV-Vis Spectrophotometry | LC-MS |
| Specificity | High | Low | Very High |
| Sensitivity (LOQ) | Moderate (µg/mL range) | Low (mg/L range)[8] | Very High (ng/mL to pg/mL range) |
| Linear Range | Wide | Narrow | Wide |
| Sample Throughput | Moderate | High | Moderate |
| Cost & Complexity | Moderate | Low | High |
| Ideal Application | Routine QC, assays, impurity profiling | Quick check of pure, simple samples | Trace analysis, impurity ID, metabolomics |
Conclusion and Recommendation
The validation data confirms that the proposed HPLC-UV method is accurate, precise, linear, specific, and robust for the quantification of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate. It stands as the optimal choice for routine quality control and quantitative analysis in most drug development settings. Its balance of high specificity, good sensitivity, and moderate cost makes it a reliable workhorse for ensuring product quality.
UV-Vis Spectrophotometry , while fast and inexpensive, lacks the necessary specificity for reliable use in a regulated environment where impurities or degradation products are a concern. Its use should be limited to non-critical, in-process checks of highly pure material where interfering substances are known to be absent.
LC-MS represents the pinnacle of analytical sensitivity and specificity. While its complexity and cost make it overkill for routine release testing of the main component, it is an indispensable tool for complementary studies. It is the recommended technique for identifying unknown impurities, quantifying trace-level contaminants, and performing definitive characterization studies.
Ultimately, the selection of an analytical method should be a science-driven decision based on the specific requirements of the analysis—the "intended purpose" that is the guiding principle of all method validation.[2]
References
- ICH and FDA Guidelines for Analytical Method Valid
- ICH Harmonised Tripartite Guideline. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
- Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy.
- FDA Guidelines for Analytical Method Valid
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Quality Guidelines. ICH.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
- Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
- ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd.
- UV Spectrophotometry Identifies Compounds in Pharmaceuticals. (2022, December 19). HunterLab.
- Essential FDA Guidelines for Bioanalytical Method Valid
- DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. (2007, February 6). Taylor & Francis.
- FDA Signals a New Approach for Analytical Method Validation.
- Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration.
- Development of SPME-HPLC methodology for detection of nitroexplosives. (2007, April 27). ScienceDirect.
- Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. (2026, January 30). Indus Journal of Bioscience Research.
- A Comparative Guide to HPLC and UV-Vis Spectroscopy for the Quantification of Nitroarom
- Developing HPLC Methods. MilliporeSigma.
- The Basics of UV-Vis Spectrophotometry. Agilent.
- Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. (2020, November 12).
- HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider.
- A Comprehensive Guide to Chromatography and HPLC / LC-MS. (2022, November 5). LinkedIn.
- UV-Vis Spectrophotometry: Principles and Environmental Applic
- A Comparative Guide to HPLC and LC-MS Methods for the Analysis of 5,7-Dihydroxycoumarin. Benchchem.
- Is LC-MS an appropriate technique to isolate a small molecule? (2013, July 22).
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- 5. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
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- 17. benchchem.com [benchchem.com]
Comparing the reactivity of fluoro vs. chloro substituents in nucleophilic aromatic substitution.
A definitive guide for researchers and drug development professionals on the comparative reactivity of fluoro- and chloro-substituted aromatic compounds in SNAr reactions, with supporting experimental insights.
In the intricate world of synthetic chemistry, particularly within pharmaceutical and materials science, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Nucleophilic aromatic substitution (SNAr) stands out as a powerful transformation for forging carbon-heteroatom and carbon-carbon bonds. A critical factor dictating the success and efficiency of this reaction is the nature of the leaving group on the aromatic substrate. This guide provides an in-depth, objective comparison of the two most common halogen leaving groups: fluorine and chlorine.
Contrary to the trends observed in aliphatic nucleophilic substitutions (SN1 and SN2), where iodide is the superior leaving group, in SNAr reactions, fluoride is significantly more reactive than chloride.[1][2] This guide will dissect the mechanistic underpinnings of this reactivity difference, present comparative experimental data, and provide a practical protocol for evaluating this "element effect" in the laboratory.
The Decisive Role of Electronegativity in the SNAr Mechanism
Nucleophilic aromatic substitution reactions on activated aromatic systems proceed via a two-step addition-elimination mechanism.[3][4] The rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the halogen, which leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[2][3] It is the energetics of this first step that primarily dictates the overall reaction rate and where the influence of the halogen substituent is most profound.
The superior reactivity of fluoro-substituted arenes in SNAr reactions can be attributed to two key factors related to fluorine's exceptional electronegativity:
-
Enhanced Electrophilicity of the Reaction Center: Fluorine is the most electronegative element, with a Pauling electronegativity of 4.0, compared to 3.16 for chlorine.[5][6] This high electronegativity results in a highly polarized carbon-fluorine bond, inducing a significant partial positive charge (δ+) on the carbon atom.[3][7] This heightened electrophilicity makes the carbon atom more susceptible to attack by an incoming nucleophile, thereby lowering the activation energy of the rate-determining step.[3]
-
Stabilization of the Meisenheimer Complex: The strong inductive electron-withdrawing effect of the fluorine atom helps to stabilize the negatively charged Meisenheimer intermediate formed during the nucleophilic attack.[7] This stabilization further contributes to a lower transition state energy for the initial addition step.
It is crucial to understand that in the SNAr mechanism, the carbon-halogen bond is broken in the second, faster step of the reaction.[3] Therefore, the bond strength of the C-F bond, which is significantly stronger than the C-Cl bond, does not negatively impact the overall reaction rate.
Figure 1: The Addition-Elimination Mechanism of SNAr Reactions.
Comparative Experimental Data: Fluoro vs. Chloro Reactivity
The enhanced reactivity of fluoroarenes over their chloro-analogues is well-documented in the chemical literature. For instance, in the reaction of 2,4-dinitrohalobenzenes with piperidine, the rate of reaction for the fluoro-substituted compound is significantly higher than that of the chloro-substituted compound.[3]
| Leaving Group | Relative Rate of Reaction with Piperidine | Key Property |
| -F | 3300 | High Electronegativity |
| -Cl | 1 | Good Leaving Group Ability (in SN2) |
| -Br | 0.8 | Moderate Leaving Group Ability (in SN2) |
| -I | 0.4 | Best Leaving Group (in SN2) |
Table 1: Relative rates of reaction of 1-halo-2,4-dinitrobenzenes with piperidine in methanol. This data clearly illustrates the inverted order of halide reactivity in SNAr compared to SN2 reactions.
Chemoselective SNAr reactions also highlight the superior reactivity of the C-F bond. Studies have shown that in molecules containing both C-F and C-Cl bonds, nucleophilic substitution occurs selectively at the C-F position.[8]
Practical Implications in Drug Discovery and Development
The choice between a fluoro or chloro substituent as a leaving group in an SNAr reaction has significant practical implications in the synthesis of complex molecules, particularly in the pharmaceutical industry. The heightened reactivity of fluoro-substituted aromatics often allows for:
-
Milder Reaction Conditions: Reactions can frequently be conducted at lower temperatures and with weaker bases, which can improve the functional group tolerance and reduce the formation of byproducts.[3]
-
Shorter Reaction Times: The faster reaction rates associated with fluoroarenes can lead to increased throughput in a research or manufacturing setting.
-
Broader Substrate Scope: The enhanced reactivity of fluoroarenes can enable the use of a wider range of nucleophiles, including those that may be less reactive.
Furthermore, the incorporation of fluorine into drug candidates is a widely used strategy to enhance a variety of pharmacokinetic and physicochemical properties.[9] Fluorine substitution can lead to improved metabolic stability, increased membrane permeability, and enhanced binding affinity to target proteins.[10][11][12] Therefore, using a fluoro-substituted aromatic precursor in an SNAr reaction can serve a dual purpose: facilitating the synthesis and imparting beneficial properties to the final molecule.
Experimental Protocol: A Comparative Kinetic Analysis
To quantitatively assess the reactivity difference between a fluoro- and a chloro-substituted aromatic compound, a comparative kinetic study can be performed. The following protocol outlines a general procedure for monitoring the progress of an SNAr reaction using High-Performance Liquid Chromatography (HPLC).
Objective: To compare the rate of reaction of 1-fluoro-4-nitrobenzene and 1-chloro-4-nitrobenzene with a primary amine.
Materials:
-
1-Fluoro-4-nitrobenzene
-
1-Chloro-4-nitrobenzene
-
Aniline (or other primary amine nucleophile)
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In two separate round-bottom flasks, dissolve 1-fluoro-4-nitrobenzene (1.0 eq) and 1-chloro-4-nitrobenzene (1.0 eq) in DMF.
-
Addition of Reagents: To each flask, add the amine nucleophile (1.1 - 1.5 eq) and potassium carbonate (2.0 eq).
-
Reaction Monitoring: Stir both reaction mixtures at a constant temperature (e.g., 50 °C). At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot from each reaction mixture.
-
Quenching and Workup of Aliquots: Quench each aliquot with water and extract with ethyl acetate. Dry the organic layer over anhydrous MgSO₄ and filter.
-
HPLC Analysis: Analyze the quenched aliquots by HPLC to determine the concentration of the starting material and the product.
-
Data Analysis: Plot the concentration of the product versus time for both reactions. The initial slope of these curves will be proportional to the initial rate of reaction, allowing for a direct comparison of the reactivity of the fluoro- and chloro-substituted substrates.
Figure 2: A typical experimental workflow for a comparative kinetic analysis.
Conclusion
The evidence overwhelmingly supports the superior reactivity of fluoro-substituted aromatic compounds over their chloro-substituted counterparts in nucleophilic aromatic substitution reactions. This phenomenon is a direct consequence of fluorine's high electronegativity, which enhances the electrophilicity of the reaction center and stabilizes the key Meisenheimer intermediate. For researchers and drug development professionals, a thorough understanding of this reactivity trend is crucial for the rational design of synthetic routes, enabling the use of milder conditions and often leading to more efficient and versatile chemical transformations. The strategic use of fluoroarenes not only facilitates synthesis but can also impart desirable properties to the target molecules, making it a powerful tool in the chemist's arsenal.
References
-
The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC. (n.d.). Retrieved from [Link]
-
Nucleophilic aromatic substitution - BYJU'S. (2022, February 28). Retrieved from [Link]
-
Addition-Elimination at Aromatics (SNAR) - csbsju. (n.d.). Retrieved from [Link]
-
Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - MDPI. (2019, March 22). Retrieved from [Link]
-
Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite - DR-NTU. (2022, January 12). Retrieved from [Link]
-
SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides - American Chemical Society. (2007, March 27). Retrieved from [Link]
-
S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism - PubMed. (2007, May 9). Retrieved from [Link]
-
Favourability of leaving groups in nucleophilic aromatic substitution. (2019, August 21). Retrieved from [Link]
-
Nucleophilic Aromatic Substitution - Chemistry Steps. (2021, August 9). Retrieved from [Link]
-
S N Ar Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism 1 - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. (n.d.). Retrieved from [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. (n.d.). Retrieved from [Link]
-
Full article: The role of fluorine in medicinal chemistry. (2008, October 4). Retrieved from [Link]
-
The Role of Small Molecules Containing Fluorine Atoms - Encyclopedia.pub. (2024, February 27). Retrieved from [Link]
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Comparative Study of Analytical Techniques for Nitroaromatic Compounds: A Comprehensive Guide
Nitroaromatic compounds (NACs), including 2,4,6-trinitrotoluene (TNT), dinitrotoluenes (DNT), and picric acid (PA), are ubiquitous in explosives manufacturing, dye synthesis, and pharmaceutical development[1]. Due to their high toxicity, environmental persistence, and potential as genotoxic impurities in drug development, the demand for ultra-sensitive, selective, and robust analytical techniques is critical.
This guide objectively compares the performance of gold-standard chromatographic methods against emerging sensor-based technologies, providing researchers with the mechanistic causality behind experimental choices and self-validating protocols for immediate laboratory integration.
Modality Selection: Chromatographic vs. Sensor-Based Techniques
The selection of an analytical technique for NACs is fundamentally dictated by the physicochemical properties of the target analyte—specifically its volatility, thermal stability, and polarity[2].
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): The premier choice for volatile and semi-volatile NACs (e.g., TNT, DNB). When coupled with specialized injection techniques, GC-MS/MS can achieve femtogram-level limits of detection (LOD)[1]. However, it is fundamentally unsuited for thermally labile or highly polar compounds, which degrade in the heated GC inlet.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The necessary alternative for non-volatile, highly polar, or thermally unstable NACs (e.g., picric acid, nitramines). It bypasses thermal degradation but is more susceptible to matrix-induced ion suppression during electrospray ionization (ESI)[3].
-
Electrochemical Sensors: Exploit the strongly electron-withdrawing nature of the nitro (
) group. These sensors offer rapid, portable, and low-cost detection by measuring the faradaic current generated during the electrochemical reduction of the nitro group on modified electrodes[4]. -
Fluorescent Sensors: Utilize advanced materials like Crystalline Lanthanide-Organic Complexes (Ln-MOFs) or perylene diimide dyes[5][6]. They provide high selectivity through pore-size exclusion and rely on fluorescence quenching mechanisms for detection.
Analytical workflow decision tree for nitroaromatic compounds based on physicochemical properties.
Quantitative Performance Comparison
| Analytical Technique | Typical LOD | Linear Dynamic Range | Primary Target Analytes | Key Advantages | Primary Limitations |
| GC-MS/MS | TNT, DNT, DNB | Unmatched sensitivity; high peak capacity[1]. | Unsuitable for thermally labile/polar NACs. | ||
| LC-MS/MS | Picric Acid, RDX, HMX | Direct analysis of polar/non-volatile targets[3]. | Susceptible to ESI matrix effects. | ||
| Electrochemical | DNT, TNT, Nitroacenaphthene | Portable, direct liquid analysis, low cost[7]. | Electrode fouling; overlapping reduction potentials. | ||
| Fluorescence | Varies by fluorophore | TNT, Picric Acid, Nitrobenzene | High selectivity; optical/visual readout[6]. | Quenching interference from heavy metals/pH. |
Deep Dive: High-Resolution Chromatographic Workflows
To achieve trace-level quantification of NACs, the sample preparation and injection methodologies are just as critical as the mass analyzer. The following protocol utilizes Programmable Temperature Vaporization (PTV) coupled with Large Volume Injection (LVI) to push GC-MS/MS sensitivity into the femtogram regime[1].
Protocol 1: Femtogram-Level GC-MS/MS Analysis of Volatile NACs in Aqueous Matrices
System Validation: Prior to extraction, spike the matrix with an isotopically labeled internal standard (e.g., TNT-
Step 1: Solid-Phase Extraction (SPE)
-
Action: Condition a polymeric reversed-phase SPE cartridge with
acetonitrile followed by LC-MS grade water. Pass of the aqueous sample through the cartridge at . Elute with of ethyl acetate. -
Causality: Trace NACs are highly dilute. SPE pre-concentrates the analytes by orders of magnitude while stripping away inorganic salts that would otherwise precipitate in the GC inlet, causing active site formation and peak tailing.
Step 2: PTV-Large Volume Injection (LVI)
-
Action: Inject
of the extract into a PTV inlet set at an initial temperature of . After a solvent venting phase, rapidly heat the inlet at to [1]. -
Causality: Standard splitless injections are limited to
before solvent expansion exceeds the liner volume (backflash). PTV-LVI holds the inlet below the solvent's boiling point, venting the vaporized solvent while retaining the heavier NACs. This allows a larger sample volume to be introduced, drastically lowering the LOD without compromising peak shape[1].
Step 3: Chromatographic Separation & SRM Detection
-
Action: Utilize a mid-polar column (e.g., 5% diphenyl/95% dimethyl polysiloxane)[8]. Operate the mass spectrometer in Secondary Reaction Monitoring (SRM) mode.
-
Causality: Mid-polar stationary phases provide optimal retention for nitroaromatics via dipole-dipole interactions[8]. SRM mode isolates the specific parent ion in Q1, fragments it in Q2, and monitors a unique product ion in Q3, effectively eliminating chemical background noise.
Deep Dive: Sensor-Based Detection Modalities
While chromatography is the gold standard for laboratory quantification, sensor technologies provide rapid, field-deployable alternatives.
Fluorescence Quenching via Photoinduced Electron Transfer (PET)
Fluorescent sensors utilizing Lanthanide-Organic Complexes (Ln-MOFs) or Perylene Diimide (PDI) dyes detect NACs through a PET mechanism[5][6]. Because the
Photoinduced Electron Transfer (PET) mechanism in fluorescent sensing of nitroaromatics.
Electrochemical Detection
Electrochemical sensors directly reduce the
Protocol 2: Electrochemical Detection of NACs using a Modified Glassy Carbon Electrode (GCE)
System Validation: Always run a blank buffer measurement prior to sample analysis to establish the baseline capacitive current. Use the standard addition method for quantification to negate matrix effects.
Step 1: Electrode Polishing and Cleaning
-
Action: Polish a bare GCE with
and alumina slurry on a microcloth for 5 minutes each. Sonicate the electrode in a 1:1 mixture of ethanol and deionized water for 5 minutes[7]. -
Causality: Polishing removes oxidized carbon species and physical contaminants. Sonication removes residual alumina particles, ensuring a pristine, reproducible electroactive surface area.
Step 2: Surface Modification with Reduced Graphene Oxide (rGO)
-
Action: Drop-cast
of graphene oxide (GO) dispersion onto the GCE and dry at room temperature. Submerge in buffer and apply a constant potential of (vs. Ag/AgCl) for to electrochemically reduce GO to rGO[7]. -
Causality: rGO provides a massive surface area and exceptional electrical conductivity. Furthermore, its delocalized
-electron system interacts strongly with the aromatic ring of the NAC ( stacking), pre-concentrating the analyte directly at the electrode surface and significantly lowering the LOD[9].
Step 3: Differential Pulse Voltammetry (DPV) Measurement
-
Action: Transfer the modified GCE to an electrochemical cell containing the sample in a supporting electrolyte. Purge the solution with
gas for 10 minutes. Apply a DPV sweep from to [7][10]. -
Causality: Purging with nitrogen (deaeration) is mandatory because dissolved oxygen is also electrochemically active at negative potentials and will mask the reduction peaks of the NACs[10]. DPV is chosen over cyclic voltammetry because it samples the current at the end of each potential pulse, minimizing the background capacitive current and maximizing the faradaic current derived from the NAC reduction.
References
-
A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS. MDPI Molecules. Available at: [Link]
-
Advance Progress on Luminescent Sensing of Nitroaromatics by Crystalline Lanthanide–Organic Complexes. MDPI Molecules. Available at: [Link]
-
Perylene Diimide Based Fluorescent Dyes for Selective Sensing of Nitroaromatic Compounds: Selective Sensing in Aqueous Medium Across Wide pH Range. Journal of Fluorescence. Available at:[Link]
-
Electrochemical Detection of Dinitrobenzene on Silicon Electrodes: Toward Explosives Sensors. MDPI Sensors. Available at: [Link]
-
Electrochemical Detection of Explosive Compounds in an Ionic Liquid in Mixed Environments: Influence of Oxygen, Moisture, and Other Nitroaromatics on the Sensing Response. ConnectSci. Available at:[Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate
As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational culture of safety. The proper management of chemical waste is not merely a regulatory hurdle; it is a critical component of scientific integrity and responsible laboratory practice. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate, a halogenated nitroaromatic compound. The procedures outlined below are designed to ensure the safety of laboratory personnel and the protection of our environment.
Hazard Profile and Immediate Safety Precautions
Methyl 3-chloro-4-hydroxy-5-nitrobenzoate (CAS No. 40256-81-3) is a compound that requires careful handling due to its hazardous properties.[1][2] Structurally, it belongs to the class of halogenated nitroaromatic compounds, which are generally recognized as toxic and environmentally harmful.[3][4][5]
GHS Hazard Statements: Based on its classification, this chemical is associated with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H335: May cause respiratory irritation.[1]
The primary causality for these hazards lies in the compound's reactive functional groups—the nitro group, the phenolic hydroxyl group, and the chlorinated aromatic ring—which can interact adversely with biological systems.
Essential Personal Protective Equipment (PPE): Before handling this compound in any capacity, including for disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required. If there is a splash risk, a face shield should be used in addition to goggles.[8]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for integrity before use.
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: All handling of solid powder or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[9][10]
The Core Disposal Principle: Segregation is Non-Negotiable
The single most critical step in the proper disposal of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate is correct waste segregation . Due to the presence of chlorine, this compound must be disposed of in a dedicated "Halogenated Organic Waste" stream.[3][11]
Why is segregation so important? Mixing halogenated waste with non-halogenated organic solvents can severely complicate the final disposal process. High-temperature incineration, the preferred method for destroying such compounds, requires specific conditions to prevent the formation of highly toxic and persistent environmental pollutants like dioxins and furans.[3] Segregating at the source is a fundamental requirement for safe, compliant, and environmentally sound disposal.
ABSOLUTELY PROHIBITED DISPOSAL METHODS:
-
DO NOT dispose of this chemical down the drain.[9] It is harmful to aquatic life and can damage wastewater treatment systems.
-
DO NOT dispose of this chemical in the regular trash. This is a regulated hazardous waste.
-
DO NOT mix this waste with non-halogenated, aqueous, or any other incompatible waste streams.[3][11]
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for collecting and preparing Methyl 3-chloro-4-hydroxy-5-nitrobenzoate for final disposal.
Step 1: Waste Collection
-
Collect all waste materials containing Methyl 3-chloro-4-hydroxy-5-nitrobenzoate, including residual powder, contaminated weighing paper, and solutions, directly into a designated waste container.
Step 2: Container Selection
-
Choose a chemically compatible container. High-density polyethylene (HDPE) or glass bottles with a secure, screw-top cap are appropriate.[3][12]
-
The container must be in good condition, free of leaks, and clean on the exterior.[13]
-
Ensure the container is not oversized for the amount of waste to be collected, but leave at least 10% headspace to allow for expansion of liquid waste.[11]
Step 3: Labeling
-
Proper labeling is a legal requirement and essential for safety. The label must be affixed to the container before any waste is added.[12]
-
The label must clearly state:
Step 4: Temporary Storage
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be a well-ventilated space, such as a chemical fume hood or a ventilated cabinet.[3][12]
-
Store away from incompatible materials, particularly strong oxidizing agents and bases.[7]
-
Utilize secondary containment (e.g., a chemical-resistant tray or bucket) to contain any potential leaks.[11]
Step 5: Arranging for Final Disposal
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department.[3][9]
-
The EHS department will provide instructions for pickup and will coordinate with a licensed hazardous waste disposal contractor for transport and final destruction.
Spill and Decontamination Procedures
Small Spills (Solid):
-
Ensure proper PPE is worn.
-
Gently sweep up the solid material, avoiding dust formation.[6][10]
-
Place the collected material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., acetone or ethanol), collecting the rinsate as halogenated hazardous waste.
-
Wash the area with soap and water.
Decontamination of Empty Containers:
-
An empty container that held Methyl 3-chloro-4-hydroxy-5-nitrobenzoate must be treated as hazardous waste unless properly decontaminated.[9]
-
To decontaminate, triple rinse the container with a suitable solvent (e.g., acetone).[9][13]
-
Crucially, the rinsate from all three rinses must be collected and disposed of as "Halogenated Organic Waste." [13]
-
After triple rinsing, the container can often be disposed of as non-hazardous waste, but you must follow your institution's specific guidelines. Deface the original label before disposal.[13]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate.
Caption: Disposal workflow for Methyl 3-chloro-4-hydroxy-5-nitrobenzoate.
Summary of Key Information
| Parameter | Specification | Source(s) |
| Chemical Name | Methyl 3-chloro-4-hydroxy-5-nitrobenzoate | [1][2] |
| CAS Number | 40256-81-3 | [1][2] |
| Primary Hazards | Harmful if swallowed, Skin/Eye/Respiratory Irritant | [1][6][7] |
| Required PPE | Safety Goggles, Nitrile Gloves, Lab Coat, Fume Hood | [8][9][10] |
| Waste Stream | Halogenated Organic Waste | [3][11] |
| Prohibited Disposal | Drain, Regular Trash, Mixing with Non-Halogenated Waste | [3][9][11] |
| Final Disposal Method | High-Temperature Incineration by a licensed facility | [3][8] |
Regulatory Context and Final Disposal
The disposal of hazardous chemicals is governed by local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) provides the regulatory framework under the Resource Conservation and Recovery Act (RCRA). Your institution's EHS department is responsible for ensuring that all disposal practices are compliant with these regulations.
The ultimate and most effective disposal method for halogenated nitroaromatic compounds is high-temperature incineration in a specialized hazardous waste facility.[3] This process uses controlled combustion at temperatures typically exceeding 1,800°F to break down the organic molecule into simpler, less harmful components like carbon dioxide, water, and inorganic acids. The incinerators are equipped with advanced scrubbers and filters to neutralize these acidic gases and prevent the release of pollutants.[3][9]
By adhering to the procedures outlined in this guide, you contribute to a safe and compliant laboratory environment, ensuring that your vital research does not come at the cost of personal or environmental health. When in doubt, always consult your EHS department.
References
- Benchchem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
- Benchchem. (n.d.). Proper Disposal of 6-Nitroquinazoline: A Guide for Laboratory Professionals.
- Fisher Scientific. (2025). Safety Data Sheet: Methyl 4-hydroxy-3-nitrobenzoate.
- Sigma-Aldrich. (n.d.). Methyl 3-chloro-4-hydroxy-5-nitrobenzoate.
- MilliporeSigma. (2025). Safety Data Sheet.
- TCI Chemicals. (n.d.). Safety Data Sheet: Methyl 3-Methyl-4-nitrobenzoate.
- Fisher Scientific. (2025). Safety Data Sheet: 3-Hydroxy-4-nitrobenzoic acid.
- Jawaharlal Nehru Centre for Advanced Scientific Research. (n.d.). Procedures for Laboratory Chemical Waste Disposal.
- MDPI. (2024). Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago.
- Kent State University. (n.d.). Lab Waste Disposal Requirement.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Sigma-Aldrich. (n.d.). Methyl 3-chloro-4-hydroxy-5-nitrobenzoate.
- Apollo Scientific. (n.d.). Methyl 3-methyl-4-nitrobenzoate Safety Data Sheet.
- PMC - NIH. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
